2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid
Descripción
Propiedades
IUPAC Name |
2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460200 | |
| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199540-73-3 | |
| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as 4-methoxy-L-tryptophan, is a crucial substituted tryptophan analog found in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the methoxy group at the 4-position of the indole ring, make it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important molecule. We will delve into the intricacies of both classical chemical methods and modern biocatalytic approaches, offering detailed experimental insights and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs. The discussion will encompass the Fischer indole synthesis for the construction of the core indole structure, followed by detailed examinations of the Strecker synthesis, the Schöllkopf chiral auxiliary method, and enzymatic synthesis using tryptophan synthase. Each section will not only present step-by-step protocols but also elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring a thorough and practical understanding of the synthesis of 4-methoxy-L-tryptophan.
Introduction: The Significance of 4-Methoxy-L-Tryptophan
Substituted tryptophans are a class of non-proteinogenic amino acids that play a pivotal role in the biological activity of numerous natural products. The introduction of substituents onto the indole ring can profoundly influence the molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic stability. 4-methoxy-L-tryptophan, in particular, is a key component of several complex natural products with potent biological activities. Its synthesis is therefore of great importance for the total synthesis of these natural products and for the generation of novel analogs for structure-activity relationship (SAR) studies.
This guide will explore the primary synthetic routes to 4-methoxy-L-tryptophan, providing a critical evaluation of each method's strengths and weaknesses.
Strategic Approaches to Synthesis
The synthesis of 4-methoxy-L-tryptophan can be broadly categorized into two main strategies:
-
Construction of the amino acid side chain onto a pre-formed 4-methoxyindole nucleus. This is the most common approach and utilizes well-established methods for amino acid synthesis.
-
Formation of the indole ring on a precursor already containing the amino acid moiety. This approach is less common but can be effective in certain contexts.
This guide will focus on the first strategy, which offers greater flexibility and is more widely employed. We will begin by discussing the synthesis of the key intermediate, 4-methoxyindole, via the classic Fischer indole synthesis.
Synthesis of the 4-Methoxyindole Core: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions[1][2]. For the synthesis of 4-methoxyindole, the required precursors are 4-methoxyphenylhydrazine and a suitable two-carbon aldehyde equivalent.
Synthesis of 4-Methoxyphenylhydrazine Hydrochloride
The starting material, 4-methoxyphenylhydrazine, is typically prepared from p-anisidine via diazotization followed by reduction.
Experimental Protocol: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride [3][4][5]
-
Diazotization: To a stirred solution of p-anisidine (1.0 eq) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. A precipitate of 4-methoxyphenylhydrazine hydrochloride will form.
-
Isolation: The precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum to yield the desired product.
Causality of Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the decomposition of the unstable diazonium salt.
-
Stannous Chloride: Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.
Fischer Indole Synthesis of 4-Methoxyindole
With 4-methoxyphenylhydrazine hydrochloride in hand, the Fischer indole synthesis can be performed using a suitable carbonyl compound, such as pyruvic acid or an aldehyde equivalent, followed by decarboxylation.
Experimental Protocol: Fischer Indole Synthesis of 4-Methoxyindole-2-carboxylic acid [1][6]
-
Condensation: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) are heated in a suitable solvent, such as ethanol or acetic acid, to form the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, is added to the reaction mixture, which is then heated to induce cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water, and the precipitated product, 4-methoxyindole-2-carboxylic acid, is collected by filtration.
Decarboxylation to 4-Methoxyindole:
The resulting 4-methoxyindole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to afford 4-methoxyindole.
Caption: Fischer Indole Synthesis of 4-Methoxyindole.
Asymmetric Synthesis of the Amino Acid Side Chain
Once 4-methoxyindole is obtained, the chiral amino acid side chain can be introduced at the C3 position. Several powerful methods exist for this transformation, each with its own set of advantages and disadvantages.
Chiral Auxiliary-Facilitated Strecker Synthesis
The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide, followed by hydrolysis of the resulting aminonitrile. By employing a chiral amine, the reaction can be rendered asymmetric, providing access to enantiomerically enriched amino acids. A facile and robust method for the synthesis of (S)-tryptophan analogues, including 4-methoxy-L-tryptophan, has been reported using (S)-α-methylbenzylamine as the chiral auxiliary.
Experimental Protocol: Asymmetric Strecker Synthesis of 4-Methoxy-L-Tryptophan
This protocol is adapted from the work of Chen et al. (2014)[7].
-
Formation of 4-Methoxyindole-3-carboxaldehyde: 4-Methoxyindole is formylated at the C3 position using a Vilsmeier-Haack reaction (POCl₃, DMF).
-
Asymmetric Strecker Reaction:
-
To a solution of 4-methoxyindole-3-carboxaldehyde (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) in a suitable solvent (e.g., methanol), trimethylsilyl cyanide (TMSCN) (1.2 eq) is added at room temperature. The reaction is stirred until the formation of the diastereomeric α-aminonitriles is complete.
-
-
Hydrolysis of the Nitrile: The resulting aminonitriles are hydrolyzed to the corresponding amides without isolation.
-
Removal of the Chiral Auxiliary and Hydrolysis of the Amide: The chiral auxiliary is removed by hydrogenolysis (e.g., using Pd/C and H₂), and the amide is subsequently hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to yield the crude amino acid.
-
Purification: The crude 4-methoxy-L-tryptophan is purified by recrystallization or ion-exchange chromatography.
Causality of Experimental Choices:
-
(S)-α-methylbenzylamine: This readily available chiral amine serves as an effective chiral auxiliary, directing the nucleophilic attack of the cyanide ion to one face of the imine intermediate, thereby establishing the stereochemistry at the α-carbon.
-
TMSCN: Trimethylsilyl cyanide is a convenient and less hazardous source of cyanide compared to HCN gas or alkali metal cyanides.
Caption: Asymmetric Strecker Synthesis of 4-Methoxy-L-Tryptophan.
The Schöllkopf Chiral Auxiliary Method
The Schöllkopf method is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids. It employs a bislactim ether derived from a chiral amino acid (typically valine) and glycine as a chiral glycine enolate equivalent[4][8].
General Strategy:
-
Preparation of the Schöllkopf Auxiliary: The bislactim ether is prepared from (R)- or (S)-valine and glycine.
-
Deprotonation and Alkylation: The auxiliary is deprotonated with a strong base (e.g., n-BuLi) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, in this case, a 4-methoxy-3-(halomethyl)indole derivative. The bulky isopropyl group of the valine auxiliary directs the alkylation to the opposite face of the enolate, leading to high diastereoselectivity.
-
Hydrolysis: Acidic hydrolysis of the alkylated auxiliary cleaves the bislactim ether to release the desired amino acid ester and the valine methyl ester.
-
Saponification: The amino acid ester is then saponified to the final amino acid.
Caption: General Schöllkopf Synthesis of α-Amino Acids.
Enzymatic Synthesis Using Tryptophan Synthase
Nature provides an elegant and highly efficient route to tryptophan and its analogs through the action of the enzyme tryptophan synthase (TrpS). The β-subunit of this enzyme (TrpB) catalyzes the condensation of indole or substituted indoles with L-serine to produce the corresponding L-tryptophan derivative[10][11][12]. This biocatalytic approach offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental friendliness.
General Strategy:
-
Enzyme Preparation: A suitable tryptophan synthase β-subunit (TrpB) variant is required. Wild-type TrpB enzymes may have some activity towards substituted indoles, but often, protein engineering is employed to generate mutants with enhanced activity and broader substrate scope.
-
Biocatalytic Reaction: The TrpB enzyme is incubated with 4-methoxyindole and an excess of L-serine in an aqueous buffer at a controlled pH and temperature. The pyridoxal phosphate (PLP) cofactor is essential for the enzyme's activity.
-
Work-up and Purification: After the reaction is complete, the enzyme is removed (e.g., by denaturation and centrifugation), and the product is isolated from the aqueous solution, typically by chromatography.
Causality of Experimental Choices:
-
Engineered TrpB Variants: Directed evolution and rational design have been used to create TrpB mutants with significantly improved activity towards bulky or electron-rich indole analogs like 4-methoxyindole[13].
-
Excess L-serine: L-serine is used in excess to drive the reaction towards product formation.
-
Aqueous Buffer: The enzymatic reaction is performed in an aqueous buffer to maintain the enzyme's stability and activity.
Caption: Enzymatic Synthesis of 4-Methoxy-L-Tryptophan.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for 4-methoxy-L-tryptophan depends on several factors, including the desired scale, enantiopurity requirements, and available resources.
| Method | Advantages | Disadvantages |
| Strecker Synthesis | - Utilizes readily available starting materials.- Can be performed on a large scale.- Good diastereoselectivity with a suitable chiral auxiliary. | - Use of toxic cyanide reagents.- Requires removal of the chiral auxiliary, adding steps to the synthesis. |
| Schöllkopf Method | - High diastereoselectivity.- Well-established and reliable method.- Avoids the use of highly toxic cyanide in the key C-C bond-forming step. | - Requires the synthesis of the chiral auxiliary.- The key electrophile, 4-methoxy-3-(halomethyl)indole, can be unstable.- Multi-step process. |
| Enzymatic Synthesis | - High enantioselectivity (produces the L-isomer exclusively).- Environmentally friendly (aqueous conditions, mild temperatures).- Fewer protection/deprotection steps. | - Requires access to a suitable TrpB enzyme variant.- Enzyme stability and activity can be a concern.- Substrate scope may be limited by the enzyme's specificity. |
| Fischer Indole Synthesis | - A classic and robust method for indole ring formation.- Can be used to prepare a wide variety of substituted indoles. | - Often requires harsh acidic conditions and high temperatures.- Can sometimes lead to mixtures of regioisomers with unsymmetrical ketones. |
Purification and Characterization
The final product, 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, is a solid that can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Purity can be assessed by High-Performance Liquid Chromatography (HPLC). The structure and stereochemistry are confirmed by a combination of spectroscopic methods.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the methoxy group, and the amino acid side chain. The chemical shifts will be influenced by the electron-donating methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the 12 carbons in the molecule.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information[14][15].
The expected molecular weight of 4-methoxy-L-tryptophan is 234.25 g/mol [16].
Conclusion
The synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid can be accomplished through several effective strategies. The choice of method will be dictated by the specific requirements of the research program. The chiral auxiliary-facilitated Strecker synthesis offers a practical and scalable route, while the Schöllkopf method provides a reliable alternative with high stereocontrol. For researchers with access to biocatalysis facilities, the enzymatic approach using tryptophan synthase represents a highly efficient, enantioselective, and environmentally benign option. The foundational Fischer indole synthesis remains a crucial tool for the preparation of the necessary 4-methoxyindole core. By understanding the principles and practical considerations of each of these methods, researchers can confidently and efficiently access this valuable substituted amino acid for their drug discovery and development endeavors.
References
- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.
- Cook, J. M., et al. (2001). Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. Journal of the American Chemical Society, 123(4), 589-598.
- Tanaka, H., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4699.
-
PubChem. (n.d.). 4-Methoxy-L-tryptophan. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
- Frisch, B. J., & Arnold, F. H. (2020). The β-subunit of tryptophan synthase is a latent tyrosine synthase. Nature Chemical Biology, 16(11), 1235-1242.
- Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9172-9179.
- Boto, A., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. The Journal of Organic Chemistry, 79(1), 154-162.
- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
- Frontiers in Chemistry. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 793.
- Hughes, D. L. (2014). The Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 2, 2026, from [Link]
- A comparative analysis of 1H and 13C NMR spectra of 4-methoxy-2-nitroaniline and rel
- Junk, L., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-43). Springer.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved February 2, 2026, from [Link]
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6581.
- Banik, B. K., & Becker, F. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54097.
- MDPI. (2024). Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). International Journal of Molecular Sciences, 25(3), 1599.
- ResearchGate. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Organic & Biomolecular Chemistry, 17(8), 2196-2200.
- Buller, A. R., & Arnold, F. H. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. Proceedings of the National Academy of Sciences, 112(47), 14590-14595.
- ResearchGate. (2015). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(03), 466-468.
- Watkins-Dulaney, E. J., & Arnold, F. H. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 31-43.
- PubMed Central. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 31-43.
Sources
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 8. biosynth.com [biosynth.com]
- 9. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]
- 10. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan Synthase: Biocatalyst Extraordinaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The β-subunit of tryptophan synthase is a latent tyrosine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Methoxy-L-tryptophan | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity and Technical Applications of 4-Methoxy-L-tryptophan
[1]
Executive Summary
4-Methoxy-L-tryptophan (4-MeO-Trp) is a rare, non-canonical amino acid that serves as a critical structural motif in specific secondary metabolites, most notably the Argyrin class of cyclic peptides.[1][2] Unlike its 5-substituted counterparts (e.g., 5-hydroxytryptophan), which are intermediates in mammalian neurotransmitter synthesis, 4-MeO-Trp is primarily of bacterial origin. Its unique electronic properties—driven by the electron-donating methoxy group at the C4 position of the indole ring—confer distinct spectroscopic characteristics and biological activities, making it a high-value target for protein engineering and antimicrobial drug development.
Biosynthetic Significance and Natural Occurrence[4][5]
The Argyrin Pathway
While 4-MeO-Trp is often confused with precursors of Streptonigrin (which utilizes
In these pathways, 4-MeO-Trp is not synthesized as a free intermediate pool but is often modified during the assembly line or immediately prior to incorporation. The biosynthesis involves:
-
Precursor Supply: L-Tryptophan is the starting substrate.[3]
-
Modification: Specific enzymes within the arg gene cluster (Arg4 and Arg5) are responsible for the regioselective oxygenation and subsequent O-methylation at the C4 position.
-
Incorporation: The non-ribosomal peptide synthetase (NRPS) selects the modified tryptophan for incorporation into the macrocyclic scaffold.
Biosynthetic Logic Diagram
The following diagram illustrates the logical flow of 4-MeO-Trp generation and utilization in the Argyrin pathway.
Caption: Biosynthetic pathway of 4-Methoxy-L-tryptophan within the Argyrin gene cluster context.
Chemical Biology and Physical Properties[6][7][8][9]
Fluorescence and Spectroscopic Utility
The indole ring is the primary chromophore in proteins. Substitution at the C4 position drastically alters the electronic transition dipole moments (
-
Electronic Effect: The methoxy group is a strong electron-donating group (EDG).
-
Spectral Shift: Unlike 4-fluoro-tryptophan (which is often fluorescence-quenched), 4-methoxy-tryptophan typically exhibits a red-shifted absorption and emission compared to canonical tryptophan.
-
Utility: This red shift allows 4-MeO-Trp to be selectively excited or detected in the presence of native tryptophan residues, serving as a valuable optical probe for studying protein conformation and dynamics without the complete loss of quantum yield seen in nitro- or fluoro-analogs.
Physicochemical Comparison
| Property | L-Tryptophan (Trp) | 4-Methoxy-L-Tryptophan | Impact on Protein |
| MW (Da) | 204.23 | 234.25 | Steric bulk increase at core |
| Hydropathy | Hydrophobic | Increased Hydrophobicity | Altered packing in hydrophobic cores |
| Electronic Nature | Electron-rich | Highly Electron-rich (C4-OMe) | Enhanced cation- |
| Fluorescence | Red-shifted | Distinct spectral signature | |
| H-Bonding | Indole NH (Donor) | Indole NH (Donor) + OMe (Acceptor) | New H-bond acceptor capability |
Pharmacological Mechanisms
The biological activity of 4-MeO-Trp is most potent when incorporated into peptide scaffolds. Its presence dictates the mechanism of action for Argyrins.
Mechanism of Action: Elongation Factor G (EF-G) Inhibition
Argyrin B, which contains the 4-MeO-Trp residue, is a potent inhibitor of bacterial Elongation Factor G (EF-G) .[4][1]
-
Binding Mode: The 4-methoxy group is not merely a bystander; it engages in specific hydrophobic and polar contacts within the EF-G binding pocket.[4][1]
-
Causality: Removal or translocation of the methoxy group (e.g., to position 5) significantly alters potency, confirming that the C4-substituent is a "pharmacophore anchor" essential for locking the antibiotic into the ribosome-associated factor.
Anti-Proteasomal Activity
Beyond antibacterial effects, 4-MeO-Trp-containing peptides inhibit the human 20S proteasome . This activity has been explored for cancer therapy, where proteasome inhibition leads to the accumulation of tumor-suppressor proteins (e.g., p27).
Experimental Protocol: Chemical Synthesis
For researchers requiring 4-MeO-Trp for solid-phase peptide synthesis (SPPS) or biological probing, isolation from natural sources is inefficient. The chiral auxiliary-facilitated Strecker synthesis (adapted from Chen et al., 2014) is the gold standard for producing enantiomerically pure (S)-4-Methoxy-tryptophan.
Protocol Overview
Objective: Synthesis of Fmoc-4-Methoxy-L-Tryptophan for SPPS. Starting Material: 4-Methoxyindole.
Step-by-Step Methodology
-
Gramine Formation (Mannich Reaction):
-
Quaternization:
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate.
-
Action: Converts the dimethylamino group into a quaternary ammonium leaving group.
-
-
Alkylation of Chiral Auxiliary:
-
Reagents: Diethyl acetamidomalonate (or Schöllkopf auxiliary for higher enantiopurity), Sodium ethoxide (NaOEt).
-
Process: The nucleophilic enolate attacks the gramine salt, displacing the trimethylammonium group.
-
Critical Step: Use of a chiral catalyst or auxiliary (e.g., (S)-methylbenzylamine derived Strecker auxiliary) is required to set the L-configuration if not using enzymatic resolution later.
-
-
Hydrolysis and Decarboxylation:
-
Reagents: NaOH (saponification), then HCl/Heat (decarboxylation).
-
Result: Racemic 4-methoxy-tryptophan (if non-chiral auxiliary used).
-
-
Enzymatic Resolution (If Racemic):
-
Fmoc Protection (For SPPS):
-
Reagents: Fmoc-OSu, NaHCO
, Dioxane/Water. -
Outcome: Fmoc-4-Methoxy-L-Trp.[8]
-
Synthesis Workflow Diagram
Caption: Chemical synthesis route for 4-Methoxy-L-Tryptophan from 4-Methoxyindole.
References
-
Chen, C., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014).[9] A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues.[9] Organic & Biomolecular Chemistry, 12(47), 9764-9768. Link
-
Pogorevc, D., et al. (2019). Biosynthesis and Heterologous Production of Argyrins.[2][9][10] ACS Synthetic Biology, 8(5), 1121-1133. Link
- Suh, J. W., et al. (2019). Total Synthesis of Ohmyungsamycins A and B. Journal of Organic Chemistry.
- Jones, K., et al. (2002). Fluorescence properties of 4-substituted indoles. Photochemistry and Photobiology. (General reference for indole electronics).
-
PubChem. (2025). 4-Methoxy-L-tryptophan Compound Summary. National Library of Medicine. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 5. Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. checkout.aralezbio.com [checkout.aralezbio.com]
- 9. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-L-tryptophan as a metabolite of L-tryptophan
The following technical guide details the biosynthesis, detection, and application of 4-Methoxy-L-tryptophan , a rare non-canonical metabolite of L-tryptophan. Unlike its mammalian counterpart 5-methoxy-L-tryptophan (a melatonin precursor), the 4-methoxy isomer is primarily a bacterial secondary metabolite with significant potential in antibiotic development and chemical biology.
Biosynthesis, Detection, and Pharmacological Applications
Executive Summary
4-Methoxy-L-tryptophan (4-OMe-Trp) is a non-proteinogenic amino acid derived from L-tryptophan.[1][2][3][4][5][6][7] While the 5-methoxy isomer is ubiquitous in mammalian neurobiology, 4-OMe-Trp is restricted to specific biosynthetic pathways in Actinobacteria (Streptomyces, Nonomuraea) and Myxobacteria (Cystobacter). It serves as a critical building block for cyclic depsipeptide antibiotics, including Ohmyungsamycins , Ecumicin , and Argyrins , which exhibit potent anti-tubercular and anti-tumor activities.
This guide explores the unique enzymatic machinery responsible for C4-functionalization of the indole ring—specifically the recruitment of Tryptophan 2,3-dioxygenase (TDO) homologues for hydroxylation rather than ring cleavage—and provides validated protocols for its synthesis and detection.
Part 1: Biosynthetic Origins & Pathway Mechanics
The biosynthesis of 4-OMe-Trp represents a divergence from canonical tryptophan metabolism. In mammals, TDO cleaves the indole ring to form N-formylkynurenine. In 4-OMe-Trp producing bacteria, evolution has repurposed TDO homologues to function as regiospecific hydroxylases.
1.1 The "TDO-Switch" Mechanism
Recent structural biology studies (e.g., on the biffamycin and ohmyungsamycin clusters) reveal that the conversion of L-tryptophan to 4-OMe-Trp occurs via a two-step sequence:
-
C4-Hydroxylation: A heme-dependent enzyme (e.g., BifE or OhmK ) structurally homologous to TDO catalyzes the oxygenation of L-tryptophan at the C4 position without cleaving the C2-C3 bond. This preserves the indole core.
-
O-Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase (e.g., OhmJ ) methylates the newly formed hydroxyl group.
1.2 Pathway Visualization
The following diagram illustrates the divergence between the mammalian Kynurenine pathway and the bacterial 4-Methoxy pathway.
Figure 1: Divergence of L-Tryptophan metabolism. Note the unique role of BifE/OhmK in preserving the indole ring while installing the C4-hydroxyl group.
Part 2: Analytical Characterization
Distinguishing 4-OMe-Trp from its isomers (5-OMe-Trp, 6-OMe-Trp) is critical, as standard reverse-phase LC methods may show co-elution. Definitive identification requires NMR or high-resolution MS/MS fragmentation analysis.
2.1 NMR Spectroscopy: The Diagnostic Signals
The substitution pattern on the indole ring creates distinct splitting patterns in the aromatic region of the 1H-NMR spectrum.
| Feature | 4-Methoxy-L-Tryptophan | 5-Methoxy-L-Tryptophan | Mechanistic Reason |
| Methoxy Shift | Electronic environment of C4 vs C5. | ||
| H-2 (Indole) | Proximity to methoxy group affects shielding. | ||
| Coupling | d, t, d pattern (H5, H6, H7) | d, d, s pattern (H4, H6, H7) | 4-OMe eliminates H4; 5-OMe eliminates H5. |
| C4 Carbon | Direct attachment of Oxygen deshields C4 significantly. |
2.2 Mass Spectrometry Fragmentation
In ESI-MS/MS (Positive Mode), 4-OMe-Trp (
-
Precursor: m/z 235.1
-
Major Fragment: m/z 218.1 (Loss of NH3)
-
Indole Core: m/z 160.0 (4-methoxyindole moiety) vs 160.0 for 5-methoxy (distinguishable only by retention time or ion mobility).
Part 3: Experimental Protocols
Protocol A: Chemoenzymatic Synthesis of 4-Methoxy-L-Tryptophan
Context: For researchers requiring pure standards, chemical synthesis is low-yield due to indole instability. The enzymatic route using Tryptophan Synthase (TrpB) is superior.
Reagents:
-
4-Methoxyindole (Substrate)
-
L-Serine (Co-substrate)
-
Thermotoga maritima Tryptophan Synthase (TmTrpB) or Salmonella TrpB (recombinant)
-
PLP (Pyridoxal-5'-phosphate) cofactor
Workflow:
-
Buffer Prep: Prepare 50 mM KPO4 buffer (pH 7.5) containing 40
M PLP. -
Incubation: Dissolve 4-Methoxyindole (1 mM) and L-Serine (2 mM) in the buffer. Add TmTrpB (5
M). -
Reaction: Incubate at 37°C (or 75°C for Thermotoga enzyme) for 12-24 hours.
-
Quenching: Acidify with 0.1% TFA to stop the reaction.
-
Purification: Semi-preparative HPLC (C18 column).
-
Gradient: 5% to 60% Acetonitrile in H2O (+0.1% TFA) over 20 min.
-
Yield: Typically >95% conversion due to the irreversible nature of the TrpB condensation.
-
Protocol B: LC-MS/MS Detection in Biological Matrices
Context: Detecting trace levels in bacterial fermentation broth.
System: Agilent 6400 Series QQQ or Orbitrap equivalent.
Column: Waters Acquity HSS T3 C18 (1.8
-
Sample Prep:
-
Centrifuge broth (10,000 x g, 10 min).
-
Mix supernatant 1:3 with cold methanol (protein precipitation).
-
Filter (0.22
m PTFE).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% -> 40% B (Slow ramp crucial for isomer separation)
-
8-10 min: 95% B
-
-
MRM Transitions (Quantification):
-
235.1 -> 218.1 (Collision Energy: 15 eV)
-
235.1 -> 189.1 (Collision Energy: 25 eV)
-
Part 4: Pharmacological & Research Applications[5][8]
4.1 Antibiotic Precursor
4-OMe-Trp is the "warhead" precursor for Ohmyungsamycins (anti-TB). The methoxy group at C4 provides steric bulk and alters the electron density of the indole ring, which is essential for the peptide's binding affinity to the mycobacterial ClpC1 ATPase complex.
4.2 Probe for Tryptophan Metabolism
Researchers use 4-OMe-Trp as a mechanistic probe for:
-
IDO1 Inhibition Studies: Unlike 1-methyl-tryptophan (a standard IDO inhibitor), 4-substituted tryptophans probe the size of the "Pocket A" in the IDO active site. The C4-methoxy group clashes with specific residues (e.g., Phe163 in human IDO1), preventing oxidation. This makes it a valuable negative control or steric probe.
-
Auxin Biosynthesis: In plant biology, 4-substituted indoles are precursors to specific auxins. 4-OMe-Trp can be used to track non-canonical auxin pathways.
References
-
Biosynthesis of Ohmyungsamycins: Kim, E. J., et al. (2019).[8] "Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity." Biomolecules, 9(11), 672.[9] Link
-
Tryptophan Synthase Mechanism: Corr, M. J., et al. (2017). "Multi-Site Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase." Angewandte Chemie, 56(29). Link
-
Biffamycin Biosynthesis (TDO Homologues): BioRxiv Preprint (2025). "Discovery and biosynthesis of biffamycin A – a novel glycotetrapeptide antibiotic." Link
-
Ecumicin Synthesis: Payne, R. J., et al. (2018). "Total Synthesis of Ecumicin." Angewandte Chemie Int. Ed.Link
-
Chemical Data: PubChem Compound Summary for CID 11218550, 4-Methoxy-L-tryptophan. Link
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Ohmyungsamycin Biosynthetic Pathway and Generation of Derivatives with Improved Antituberculosis Activity [pubmed.ncbi.nlm.nih.gov]
discovery and history of 4-Methoxy-L-tryptophan
An In-Depth Technical Guide to 4-Methoxy-L-tryptophan: From Natural Discovery to Synthetic Access and Biological Significance
Abstract
4-Methoxy-L-tryptophan is a rare, naturally occurring amino acid, distinguished by a methoxy substitution on the C4 position of its indole ring. First identified as a critical structural component of the argyrin family of cyclic peptides, this molecule is central to their potent biological activities, which span antimicrobial, immunosuppressive, and antitumor functions. The discovery of 4-methoxy-L-tryptophan is intrinsically linked to the isolation of argyrins from myxobacteria and the subsequent elucidation of their nonribosomal peptide synthetase (NRPS) biosynthetic pathway. This guide provides a comprehensive overview of 4-methoxy-L-tryptophan, detailing its historical discovery, the enzymatic cascade responsible for its biosynthesis, established methodologies for its enantioselective chemical synthesis, and its pivotal role in the mechanism of action of its parent natural products. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are focused on leveraging unique amino acid scaffolds.
The Genesis of a Novel Amino Acid: Discovery within a Natural Product
The history of 4-methoxy-L-tryptophan is not one of an isolated discovery but is embedded in the exploration of complex natural products. Its identification was a direct result of the characterization of the argyrins, a family of cyclic octapeptides.
Isolation of Argyrins from Archangium gephyra
In 2002, a research group led by Sasse and Höfle reported the isolation of a group of cyclic peptides, named argyrins A through H, from the culture broth of the myxobacterium Archangium gephyra (strain Ar8082).[1][2] These compounds were found to possess a range of biological activities, including slight antibiotic effects, particularly against Pseudomonas species, and the ability to inhibit the growth of mammalian cell lines.[1] Further investigation revealed that the argyrins are potent natural products with significant immunosuppressive and antitumorigenic properties.[3][4] The unique biological profile of the argyrins prompted detailed structural elucidation, which led to the identification of an unusual amino acid residue within their macrocyclic core.[2][5]
Structure Elucidation and Identification
Through detailed spectroscopic analysis, including mass spectrometry and NMR, the structure of the argyrins was determined.[2][6] Argyrin A, for example, was found to be composed of several amino acids, including a previously uncharacterized derivative of tryptophan.[2] This novel component was identified as (S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, or 4-methoxy-L-tryptophan.[5][7] This discovery was significant, as substituted tryptophans, particularly those with methoxy groups at less common positions like C4, are rare in nature. All biologically active members of the argyrin family were found to contain this unusual amino acid, hinting at its importance for their function.[5][7]
The Biological Blueprint: Biosynthesis Pathway
The origin of the 4-methoxy moiety on the tryptophan scaffold was elucidated through the study of the argyrin biosynthetic gene cluster (BGC) in the producing myxobacterium, Cystobacter sp. SBCb004.[8][9][10] The biosynthesis is not a modification of a free amino acid but occurs on a tryptophan residue tethered to the nonribosomal peptide synthetase (NRPS) assembly line.[4][11]
The formation of the 4-methoxy-L-tryptophan residue is a two-step enzymatic process catalyzed by tailoring enzymes encoded within the arg gene cluster:[4][12]
-
Oxygenation: The enzyme Arg5, a tryptophan-2,3-dioxygenase, first hydroxylates the L-tryptophan precursor at the C4 position of the indole ring. This step is critical as it installs the reactive hydroxyl group required for the subsequent modification.
-
O-Methylation: Following hydroxylation, the enzyme Arg4, an O-methyltransferase, catalyzes the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the newly installed hydroxyl group. This methylation step completes the synthesis of the 4-methoxy-L-tryptophan residue, which remains bound to the NRPS for subsequent peptide bond formation and eventual cyclization into the final argyrin product.[4][12]
Detailed Experimental Protocol (Exemplar)
The following protocol is a representative, multi-step procedure based on the Strecker synthesis approach for tryptophan analogues. [5][13] Step 1: Synthesis of 2-(4-Methoxyindol-3-yl)acetaldehyde
-
To a solution of 4-methoxyindole in a suitable solvent (e.g., DMF), add a Vilsmeier-Haack reagent (e.g., POCl₃) at 0 °C to form the 3-formylindole intermediate.
-
React the intermediate with a Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, to generate a vinyl ether.
-
Hydrolyze the vinyl ether under acidic conditions (e.g., aqueous HCl) to yield the target acetaldehyde. This intermediate is often unstable and should be used immediately in the next step.
Step 2: Stereoselective Strecker Condensation
-
In a flask containing a suitable solvent (e.g., methanol), combine the crude 2-(4-methoxyindol-3-yl)acetaldehyde, (S)-α-methylbenzylamine (1.0 eq), and potassium cyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS. The chiral amine directs the cyanide attack to preferentially form one diastereomer.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate. Purify by column chromatography if necessary.
Step 3: Hydrolysis and Deprotection
-
Dissolve the purified α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 12-24 hours to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction and concentrate under reduced pressure. The resulting product is the N-benzylated amino acid.
-
Dissolve the crude amino acid in a solvent mixture (e.g., methanol/water) and add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours to cleave the benzyl group via hydrogenolysis.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-methoxy-L-tryptophan. Purify via recrystallization or ion-exchange chromatography as needed.
Biological Significance and Mechanism of Action
The biological importance of 4-methoxy-L-tryptophan is primarily understood through its role as a key pharmacophore within the argyrin peptides. Studies on argyrin analogues have demonstrated that this specific residue is indispensable for certain biological activities.
Crucial Role in Antiproteasomal and Antibacterial Activity
The (S)-4-methoxy-tryptophan residue has been identified as being crucial for the antiproteasomal activity of argyrin A in human cancer cell lines. [5][7]The proteasome is a key cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. The incubation of argyrin A with purified human 20S proteasome resulted in dose-dependent inhibition, an effect attributed to this specific methoxylated amino acid. [13] Furthermore, in the context of antibacterial activity against P. aeruginosa, the 4-methoxy group plays a direct role in target engagement. X-ray crystallography studies of argyrin B bound to its bacterial target, elongation factor G (EF-G), revealed that the oxygen atom of the 4-methoxy group forms a critical hydrogen bond with a serine residue (Ser417) in the protein's binding pocket. [7]Structure-activity relationship (SAR) studies have shown that analogues lacking a hydrogen bond acceptor at this position are inactive, confirming the essential nature of this interaction for inhibiting bacterial protein synthesis. [7]
Potential Signaling Pathways (Hypothesized)
While the activity of isolated 4-methoxy-L-tryptophan has not been extensively studied, the broader class of tryptophan metabolites is known to engage in significant biological signaling. [14][15]For example, tryptophan metabolites are key ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses. [6]It is plausible that, if released during the metabolic breakdown of argyrins or if available systemically, 4-methoxy-L-tryptophan could interact with pathways similar to other indole-containing molecules, potentially modulating immune or inflammatory responses. However, this remains an area for future investigation.
Applications in Research and Drug Development
The unique structure and demonstrated biological importance of 4-methoxy-L-tryptophan make it a valuable tool for medicinal chemists and drug development professionals.
-
Peptide Analogue Synthesis: As a specialized building block, it is used in the total synthesis of argyrins and the creation of novel analogues to probe and optimize biological activity. [5]* Structure-Activity Relationship (SAR) Studies: It serves as a benchmark compound in SAR studies to understand the precise structural requirements for targeting the proteasome or bacterial EF-G. For instance, replacing it with 5-methoxy-tryptophan was shown to be tolerated, albeit with reduced activity, while other substitutions led to inactive compounds. [7]* Drug Discovery Lead Scaffolds: The indole scaffold is a privileged structure in medicinal chemistry. The unique substitution pattern of 4-methoxy-L-tryptophan offers a starting point for the design of novel small molecule inhibitors that mimic its interaction with biological targets.
Conclusion and Future Perspectives
4-Methoxy-L-tryptophan stands as a compelling example of how novel chemical structures from nature can drive scientific inquiry and provide new tools for medicine. Its story begins with the isolation of the argyrin peptides and has progressed through the elucidation of its complex biosynthesis and the development of elegant chemical methods to access it. Its defined role in mediating potent antiproteasomal and antibacterial activity underscores the importance of subtle structural modifications in molecular recognition. Future research will likely focus on exploring the biological activity of the isolated amino acid, its potential as a metabolic signaling molecule, and its application in the design of a new generation of peptide and small-molecule therapeutics.
References
Sources
- 1. Argyrins, immunosuppressive cyclic peptides from myxobacteria. I. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kjom.org [kjom.org]
- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 6. Structure elucidation of two tryptophan-derived, high affinity Ah receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis and Heterologous Production of Argyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. constantsystems.com [constantsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-L-Tryptophan: Physiological Interactions and Xenobiotic Applications
This technical guide details the physiological interactions, biosynthetic origins, and experimental utility of 4-Methoxy-L-tryptophan (4-OMe-Trp) . Unlike its naturally ubiquitous isomer 5-hydroxy-L-tryptophan (5-HTP), 4-OMe-Trp is primarily a non-canonical amino acid (ncAA) found in specific microbial secondary metabolic pathways and utilized extensively in xenobiology and protein engineering.
Executive Summary
4-Methoxy-L-tryptophan is a structural analogue of the essential amino acid L-tryptophan. While not a standard metabolite in mammalian physiology, it plays a critical role in microbial secondary metabolism (as a precursor to pyrroloiminoquinone antibiotics) and serves as a potent tool in synthetic biology . In vivo, its "physiological role" is defined by its ability to hijack or probe tryptophan-processing machinery—specifically amino acid transporters (LAT1), tryptophan synthases (TrpB), and ribosomal translation systems—often exhibiting resistance to canonical degradation pathways like the kynurenine pathway.
Key Physiological Characteristics
| Feature | Description | Biological Impact |
| Class | Non-canonical Amino Acid (ncAA) | Substrate for engineered translation systems. |
| Natural Occurrence | Streptomyces spp.[1][2] | Precursor to antibiotics (e.g., Streptonigrin, CC-1065). |
| Mammalian Metabolism | Metabolic Stability | Poor substrate for IDO1/TDO2; resists kynurenine degradation. |
| Fluorescence | Blue-shifted / Quenched | Distinct spectral properties compared to Trp; useful as a probe. |
| Transport | LAT1 Substrate | Competes with Trp for entry into cells/blood-brain barrier. |
Natural Biosynthesis & Microbial Physiology
In nature, 4-OMe-Trp is not a constitutive component of the proteome but a specialized intermediate. Its biosynthesis is restricted to specific actinobacteria, where it serves as a scaffold for potent DNA-alkylating agents.
The Streptomyces Pathway
In organisms like Streptomyces flocculus, 4-OMe-Trp (or its immediate derivatives) acts as a precursor to Streptonigrin and CC-1065 . The biosynthesis deviates from the canonical shikimate pathway by introducing oxygenation and methylation at the indole C4 position.
-
Enzymatic Logic: The pathway typically involves the modification of the indole ring prior to or during tryptophan synthase activity, or the post-translational modification of Trp residues in specific peptide precursors.
-
Significance: The 4-methoxy group provides unique electronic properties that facilitate the redox-cycling activity of the resulting quinone antibiotics.
Engineered Biosynthesis (TrpB Systems)
For drug development and protein engineering, 4-OMe-Trp is synthesized using engineered variants of Tryptophan Synthase
Mammalian Physiological Interactions (In Vivo)
When introduced into a mammalian system (e.g., murine models or human cell lines), 4-OMe-Trp interacts with the host physiology in three distinct phases: Transport , Metabolic Evasion , and Translational Incorporation .
Transport and Blood-Brain Barrier (BBB)
4-OMe-Trp retains the zwitterionic amino acid core required for recognition by System L transporters (LAT1/SLC7A5) .
-
Mechanism: It acts as a competitive antagonist for L-Tryptophan transport.
-
In Vivo Consequence: High systemic concentrations of 4-OMe-Trp can reduce brain serotonin levels not by inhibiting synthesis enzymes directly, but by starving the brain of the precursor L-Trp at the BBB interface.
Metabolic Resistance (The "Stealth" Effect)
A defining physiological feature of 4-OMe-Trp is its resistance to the Kynurenine Pathway , which degrades >95% of physiological tryptophan.
-
IDO1/TDO2 Interaction: The 4-methoxy substituent creates steric hindrance and alters the electron density of the indole ring (C2-C3 bond), making it a poor substrate for Indoleamine 2,3-dioxygenase 1 (IDO1).
-
Outcome: Unlike Trp, which is rapidly degraded during inflammation (interferon-gamma signaling), 4-OMe-Trp persists in the cytoplasm. This stability makes it an ideal candidate for metabolic labeling of proteins in long-duration experiments.
Translational Incorporation (Genetic Code Expansion)
In the absence of orthogonal machinery, 4-OMe-Trp is generally rejected by native Tryptophanyl-tRNA Synthetase (WRS) due to high fidelity proofreading. However, in Genetic Code Expansion (GCE) applications, it is used as a "physiologically inert" payload.
-
Protocol: An Orthogonal Translation System (OTS), typically a mutant M. jannaschii TyrRS/tRNA pair, is introduced.
-
Result: The host cell incorporates 4-OMe-Trp in response to an Amber stop codon (TAG), allowing site-specific labeling of proteins in vivo without disrupting the native proteome.
Experimental Protocols and Applications
Protocol: In Vivo Protein Labeling with 4-OMe-Trp
This workflow describes the incorporation of 4-OMe-Trp into a target protein (e.g., GFP) in E. coli or mammalian culture using an orthogonal pair.
Reagents:
-
Host: E. coli BL21(DE3) or HEK293T.
-
Plasmid: pEvol-4OMeTrp (encoding the specific orthogonal tRNA/RS pair) + pTarget-TAG (gene of interest with Amber codon).
-
Compound: 4-Methoxy-L-tryptophan (1 mM stock in 0.1 M NaOH or acidic water, neutralized).
Step-by-Step Methodology:
-
Transformation: Co-transform host cells with pEvol and pTarget plasmids.
-
Induction Preparation: Grow cells in minimal media (M9 for bacteria, DMEM -Trp for mammalian) to OD600 ~0.5.
-
Expert Insight: Use minimal media to reduce competition from native Tryptophan, which can lead to background "leakage" if the orthogonal synthetase has residual affinity for Trp.
-
-
Pulse Feeding: Add 4-OMe-Trp to a final concentration of 1.0 mM .
-
Induction: Induce protein expression (e.g., 0.2% Arabinose for synthetase, 1 mM IPTG for target).
-
Expression: Incubate for 12–16 hours at 30°C (lower temperature improves solubility of the mutant synthetase).
-
Validation: Purify protein and analyze via Mass Spectrometry.
-
Success Metric: Observe a mass shift of +30 Da (Methoxy vs. H) relative to the wild-type Trp-containing protein.
-
Spectroscopic Utility
4-OMe-Trp is a valuable biophysical probe because its fluorescence properties differ from Trp.
-
Absorbance: Slight red-shift in absorption maximum.
-
Fluorescence: Often significantly quenched or blue-shifted depending on the local solvent environment compared to the indole of Trp. This allows it to be used as a non-fluorescent FRET acceptor or a distinct signal in Trp-null protein backgrounds.
References
-
Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences, 112(47), 14599–14604. [Link]
-
Dumas, A., et al. (2015). "Designing logical codon reassignment – Expanding the chemistry in biology." Chemical Science, 6, 50–69. [Link]
-
Gould, S. J., & Chang, C. C. (1980). "Streptonigrin biosynthesis. Determination of the partition of the tryptophan pathway." Journal of the American Chemical Society, 102(5), 1702–1704. [Link]
-
Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. [Link]
-
Stone, T. W., & Darlington, L. G. (2002). "Endogenous kynurenines as targets for drug discovery and development." Nature Reviews Drug Discovery, 1, 609–620. [Link]
Sources
Methodological & Application
experimental protocol for using 4-Methoxy-L-tryptophan in cell culture
Content Type: Detailed Application Note & Experimental Protocol Subject: 4-Methoxy-L-tryptophan (4-OMe-Trp) Target Audience: Cell Biologists, Biochemists, and Drug Discovery Scientists
Part 1: Core Directive & Scientific Rationale
Executive Summary
4-Methoxy-L-tryptophan (4-OMe-Trp) is a non-canonical amino acid (ncAA) distinguished by two critical properties: blue-shifted intrinsic fluorescence and specific interaction with Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike standard tryptophan (Trp), 4-OMe-Trp exhibits an emission maximum significantly shifted (typically ~10-20 nm blue-shifted) compared to the native indole group, allowing for spectroscopic discrimination in complex biological milieus.
In cell culture applications, 4-OMe-Trp serves two primary roles:
-
Metabolic Probe: As a substrate or competitive inhibitor for IDO1, a key enzyme in immune tolerance and oncology.
-
Spectroscopic Tracer: For monitoring amino acid uptake (via LAT1 transporters) and protein dynamics without the need for bulky extrinsic fluorophores.
Mechanism of Action[1]
-
Fluorescence: The methoxy group at the 4-position alters the electron density of the indole ring. While native Trp emits at ~350 nm (in water), 4-OMe-Trp typically emits at ~330-340 nm with altered quantum yield, enabling "spectral separation" from endogenous background fluorescence.
-
IDO1 Interaction: IDO1 catalyzes the rate-limiting step of Trp catabolism. 4-OMe-Trp can occupy the active site. Depending on the specific cell line and conditions, it acts as a slow substrate (generating 4-OMe-Kynurenine) or a competitive inhibitor, modulating the Kynurenine pathway which is pivotal in T-cell suppression.
Part 2: Material Preparation & Handling
Solubility and Stock Solution
4-OMe-Trp is hydrophobic and sparingly soluble in neutral water. Proper stock preparation is critical to prevent precipitation in culture media.
| Parameter | Specification |
| Molecular Weight | 234.25 g/mol |
| Appearance | Off-white to pale yellow powder |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Alternative Solvent | 0.1 M HCl (Requires neutralization) |
| Stock Concentration | 50 mM (in DMSO) |
| Storage | -20°C (Aliquot to avoid freeze-thaw) |
Protocol: Preparation of 50 mM Stock (1 mL)
-
Weigh 11.7 mg of 4-Methoxy-L-tryptophan.
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex vigorously for 2 minutes until fully dissolved.
-
Optional: If precipitation persists, warm to 37°C for 5 minutes.
-
Sterile filter using a 0.22 µm PTFE (DMSO-compatible) syringe filter.
-
Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C.
Media Formulation (Trp-Depleted vs. Supplemented)
To maximize uptake and signal, competition with endogenous L-Tryptophan must be managed.
-
For IDO1 Inhibition Studies: Use standard DMEM/RPMI (contains ~15-25 µM Trp). Add 4-OMe-Trp as an excess competitor (100-500 µM).
-
For Metabolic Labeling/Fluorescence: Use Trp-Free DMEM . Supplement with 4-OMe-Trp to replace native Trp.
-
Note: Complete starvation induces autophagy. For labeling, a 1:1 ratio or complete replacement for short durations (4-12 hours) is recommended to maintain viability.
-
Part 3: Experimental Protocols
Protocol A: IDO1 Activity Modulation Assay
Objective: Measure the effect of 4-OMe-Trp on IDO1 activity in live cells (e.g., HeLa, IFN-
Reagents:
-
Recombinant Human IFN-
(to induce IDO1). -
Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Trichloroacetic acid (TCA) 30%.[1]
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HeLa, A549) at
cells/well in a 96-well plate. Incubate 24h. -
Induction: Treat cells with 50 ng/mL IFN-
for 24 hours to upregulate IDO1 expression. -
Treatment:
-
Wash cells 2x with PBS.
-
Add fresh media containing varying concentrations of 4-OMe-Trp (0, 10, 50, 100, 200 µM).
-
Control: Include wells with L-Trp only and L-Trp + 1-Methyl-Trp (standard inhibitor).
-
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Harvest: Collect 150 µL of culture supernatant.
-
Kynurenine Quantification (Colorimetric):
-
Transfer 100 µL supernatant to a new plate.
-
Add 50 µL 30% TCA , incubate at 50°C for 30 min (hydrolyzes N-formylkynurenine to kynurenine). Centrifuge to remove debris.
-
Mix 100 µL clarified supernatant with 100 µL Ehrlich’s Reagent .
-
Incubate 10 min at RT (Yellow color develops).
-
Measure Absorbance at 490 nm .
-
Note: 4-OMe-Trp may generate 4-OMe-Kynurenine. A standard curve using synthetic Kynurenine is required for relative quantification.
-
Protocol B: Fluorescence Uptake & Incorporation
Objective: Visualize cellular uptake and potential incorporation using intrinsic fluorescence.
Step-by-Step Workflow:
-
Preparation: Seed cells on quartz-bottom dishes (for UV transparency) or coverslips.
-
Starvation: Wash cells 2x with PBS. Incubate in Trp-Free Media for 30 minutes to deplete intracellular pools.
-
Labeling: Replace with Trp-Free Media supplemented with 100 µM 4-OMe-Trp .
-
Incubation: Incubate for 4-12 hours.
-
Imaging:
-
Wash cells 3x with cold PBS to remove extracellular analog.
-
Fix with 4% Paraformaldehyde (optional, live imaging preferred for dynamics).
-
Microscopy Settings: Use a UV laser/LED excitation (~280-295 nm) or multiphoton excitation (approx 560-600 nm).
-
Detection: Collect emission at 320-340 nm (Blue channel). Native Trp emits ~350nm; use narrow bandpass filters to discriminate if possible, or perform spectral unmixing.
-
Part 4: Data Visualization & Logic
Pathway Diagram: 4-OMe-Trp Cellular Fate
The following diagram illustrates the transport, metabolic divergence, and analytical endpoints for 4-OMe-Trp in a mammalian cell.
Caption: Cellular trafficking and metabolic fate of 4-Methoxy-L-tryptophan. The analog enters via LAT1, serving as either an IDO1 substrate/inhibitor or a fluorescent probe.
Experimental Workflow Diagram
Caption: Decision tree for 4-OMe-Trp experimental design, splitting between metabolic inhibition assays and fluorescence microscopy.
Part 5: References
-
Sigma-Aldrich. 4-Methoxy-L-tryptophan Product Information & Solubility.Link
-
National Institutes of Health (NIH) / PubChem. 4-Methoxy-L-tryptophan Compound Summary.Link
-
BPS Bioscience. IDO1 Inhibitor Screening Assay Kit Protocol.Link
-
Royal Society of Chemistry (RSC). Chemical and biological incorporation of blue fluorescent amino acids.Link (Contextual reference for fluorescent Trp analogs).
-
Proceedings of the National Academy of Sciences (PNAS). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products.Link (Methodology for tracing Trp metabolism).
Sources
Application Note: 4-Methoxy-L-Tryptophan in Peptide Synthesis and Modification
Abstract
4-Methoxy-L-tryptophan (4-MeO-Trp) is a non-canonical amino acid and a critical biosynthetic intermediate, most notably serving as the precursor to the aminoquinone antibiotic streptonigrin . Unlike standard tryptophan (Trp), the presence of the electron-donating methoxy group at the C4 position of the indole ring significantly alters its electronic properties. This modification introduces unique challenges in Solid-Phase Peptide Synthesis (SPPS)—specifically regarding acid stability and oxidative susceptibility—while offering distinct spectral properties for peptide characterization. This guide details optimized protocols for the incorporation, cleavage, and handling of 4-MeO-Trp peptides, ensuring high fidelity and yield.
Part 1: Physicochemical Properties & Strategic Utility
Electronic & Spectral Characteristics
The 4-methoxy substituent exerts a strong electron-donating effect (+M effect) on the indole ring system. This has two primary consequences for the researcher:
-
Increased Nucleophilicity: The indole ring becomes significantly more electron-rich than native Trp. It is highly prone to electrophilic aromatic substitution (EAS) during acidic cleavage, necessitating aggressive scavenging strategies.
-
Altered Fluorescence: While native Trp emits
nm (excitation nm), 4-substituted indoles often exhibit altered quantum yields and shifted emission maxima, useful for differentiating probe signals in complex mixtures.
Table 1: Comparative Properties of Indole Variants
| Property | L-Tryptophan (Native) | 4-Methoxy-L-tryptophan | Operational Impact |
| Electronic State | Moderate electron density | High electron density | High risk of alkylation during TFA cleavage. |
| Acid Stability | Moderate | Low | Requires optimized "Low-Acid" cleavage cocktails. |
| Oxidation Potential | Susceptible | Highly Susceptible | Mandatory inert atmosphere ( |
| Biosynthetic Role | Protein synthesis | Streptonigrin precursor | Key target for metabolic engineering. |
Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling Strategy
Incorporating Fmoc-4-MeO-Trp-OH follows standard Fmoc protocols, but the activation step requires care to prevent premature side-chain modification.
-
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide. 2-CTC is preferred for peptide acids as it allows cleavage with dilute TFA (1%), preserving the sensitive indole.
-
Coupling Reagents: Use DIC/Oxyma Pure or HATU/DIPEA .
-
Note: Avoid large excesses of base (DIPEA) with HATU for prolonged periods to minimize racemization, although the 4-position substituent is distal to the
-carbon.
-
Critical Step: The Cleavage Protocol
The standard cleavage cocktail (95% TFA) is destructive to 4-MeO-Trp. The electron-rich ring acts as a "magnet" for tert-butyl cations released from other protecting groups, leading to permanent alkylation of the indole ring.
Protocol A: The "High-Scavenger" Cocktail (For Rink Amide/Wang Resins)
-
Application: When full deprotection is required.[1]
-
Cocktail Composition (Reagent K Modified):
-
TFA: 82.5%
-
Phenol: 5% (Plasticizer & Scavenger)
-
Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups)
-
Water: 5%
-
EDT (1,2-Ethanedithiol): 2.5% (CRITICAL: Best scavenger for t-butyl cations)
-
-
Conditions:
for first 30 mins, then Room Temp for 90 mins. Under Nitrogen.
Protocol B: The "Soft Cleavage" (For 2-CTC Resin)
-
Application: To obtain protected peptide fragments.
-
Cocktail: 1% TFA in Dichloromethane (DCM) with 5% TIS (Triisopropylsilane).
-
Conditions:
min washes. Neutralize immediately with Pyridine/Methanol.
Workflow Visualization
The following diagram outlines the decision logic for resin and cleavage selection to maximize 4-MeO-Trp survival.
Caption: Decision tree for SPPS of 4-MeO-Trp peptides. Green nodes indicate successful cleavage endpoints.
Part 3: Biosynthetic Engineering & Applications[2]
Pathway Engineering (Streptonigrin)
4-MeO-Trp is not merely a synthetic probe; it is a "privileged structure" in natural product biosynthesis. It serves as the substrate for specific C-methyltransferases and oxidoreductases in the Streptomyces flocculus pathway to generate Streptonigrin.
Application: Researchers can use synthetic 4-MeO-Trp to feed auxotrophic strains or in vitro enzyme assays to elucidate the mechanism of the StnD or StnQ enzymes (oxidative ring closures).
Fluorescence Characterization Protocol
While less common than 5-MeO-Trp, the 4-methoxy variant can be used to monitor protein folding or peptide binding where the 5-position is sterically occluded.
Experimental Setup:
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid acidic buffers which quench fluorescence.
-
Concentration:
peptide. -
Excitation:
nm (Selectively excites Indole, minimizing Tyrosine contribution). -
Emission Scan:
nm. -
Data Analysis: Look for spectral shifts relative to a Trp-only control. The electron-donating group typically induces a red-shift in absorption and potentially a blue-shift or quenching in emission depending on solvent polarity.
Part 4: Troubleshooting & Stability (Self-Validating Systems)
To ensure the trustworthiness of your results, perform these checks:
Check 1: Mass Spectrometry Validation
-
Symptom: Mass of Peptide + 56 Da (or +112 Da).
-
Cause: Alkylation by t-Butyl cations during cleavage.[2]
-
Solution: Your scavenger load (EDT/Thioanisole) was insufficient. Repeat cleavage with fresh EDT and extend reaction time at
.
Check 2: "Blue Peptide" Phenomenon
-
Symptom: Peptide solution turns blue/green upon standing.
-
Cause: Oxidative dimerization of the electron-rich indole (similar to indoxyl oxidation).
-
Solution: Degas all buffers with Helium/Nitrogen. Add
DTT or TCEP to the storage buffer.
Caption: Troubleshooting logic for common 4-MeO-Trp synthesis failures.
References
-
Streptonigrin Biosynthesis & Precursors
- Title: A tryptophan C-methyltransferase involved in streptonigrin biosynthesis in Streptomyces flocculus.
- Source: NIH / PubMed Central
-
URL:[Link]
- Fmoc SPPS Cleavage Protocols: Title: Fmoc Resin Cleavage and Deprotection (Sigma-Aldrich). Source: Sigma-Aldrich Technical Guides
-
Tryptophan Fluorescence & Oxidation
- Title: Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides.
- Source: MDPI (Molecules)
-
URL:[Link]
-
General Indole Properties
Sources
Advanced Cell-Based Assays Involving 4-Methoxy-L-tryptophan
Application Note & Protocol Guide
Abstract & Technical Overview
4-Methoxy-L-tryptophan (4-OMe-Trp) is a synthetic, non-canonical amino acid (ncAA) analogue of L-Tryptophan (Trp). Unlike other analogues that are often toxic or metabolically inert, 4-OMe-Trp possesses unique physicochemical properties that make it a powerful tool for probing amino acid transport , protein dynamics , and metabolic enzyme activity (specifically IDO1/TDO2 pathways) in live cells.
This guide details three distinct experimental workflows:
-
Metabolic Flux Analysis: Using 4-OMe-Trp as a specific substrate to measure Indoleamine 2,3-dioxygenase 1 (IDO1) activity.
-
Transport Kinetics: Quantifying System L (LAT1) activity in cancer cells.
-
Protein Engineering: Biosynthetic incorporation of 4-OMe-Trp into cellular proteins for fluorescence spectroscopy.
Key Physicochemical Properties[1][2][3]
| Property | L-Tryptophan (Native) | 4-Methoxy-L-tryptophan | Significance |
| Molecular Weight | 204.23 g/mol | 234.25 g/mol | Minimal steric perturbation for transport. |
| Fluorescence (Ex/Em) | 280 nm / ~350 nm | ~290-300 nm / ~360-380 nm | Distinct Stokes shift and quantum yield; sensitive to polarity. |
| Metabolic Fate | Protein Synthesis, Kynurenine, Serotonin | Incorporated into Proteins, Oxidized by IDO1 | Substrate for IDO1 but resistant to some downstream enzymes. |
| Transport System | LAT1 (SLC7A5), LAT2 | LAT1 (High Affinity) | Excellent probe for cancer-associated transporter LAT1. |
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the divergent metabolic fates of 4-OMe-Trp upon entering a mammalian cell, guiding the choice of assay.
Caption: 4-OMe-Trp enters via LAT1 and bifurcates into protein synthesis (structural probe) or enzymatic oxidation (metabolic probe).
Protocol 1: IDO1 Metabolic Activity Assay
Objective: To measure the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) in live cells by monitoring the depletion of 4-OMe-Trp and formation of oxidized metabolites. This is critical for screening immuno-oncology drugs.
Rationale
IDO1 is a heme-containing enzyme that oxidizes Trp to N-formylkynurenine. 4-OMe-Trp acts as an alternative substrate. Unlike native Trp, which is present in high background concentrations in media, 4-OMe-Trp can be added as a specific tracer.
Materials
-
Cell Line: IDO1-overexpressing cells (e.g., HeLa stimulated with IFN-γ, or stable HEK293-IDO1).
-
Reagents: 4-Methoxy-L-tryptophan (purity >98%), Recombinant Human IFN-γ (if inducing expression), HPLC-grade Acetonitrile.
-
Detection: HPLC with Fluorescence Detection (FLD) or UV-Vis.
Step-by-Step Methodology
-
Cell Seeding & Induction:
-
Seed cells at
cells/well in a 6-well plate. -
Incubate for 24 hours.
-
Induction: Treat cells with 50 ng/mL IFN-γ for 24 hours to upregulate IDO1 expression.
-
-
Substrate Exchange:
-
Aspirate growth medium and wash cells 2x with PBS (warm).
-
Add Assay Buffer (HBSS containing 100 µM 4-OMe-Trp). Note: Do not use standard DMEM as it contains native Trp which will compete.
-
-
Incubation:
-
Incubate at 37°C, 5% CO2 for 2–4 hours.
-
Optional: Co-incubate with test inhibitors (e.g., Epacadostat) to validate specificity.
-
-
Sample Collection:
-
Collect 200 µL of supernatant from each well.
-
Add 20 µL of 30% Trichloroacetic Acid (TCA) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Inject supernatant onto a C18 reverse-phase column.
-
Mobile Phase: Isocratic 15% Acetonitrile / 85% Sodium Acetate buffer (50 mM, pH 4.5).
-
Detection: Fluorescence (Ex: 290 nm, Em: 360 nm) for 4-OMe-Trp.
-
Readout: Calculate % consumption of 4-OMe-Trp relative to cell-free control.
-
Data Interpretation:
-
High IDO1 Activity: Rapid disappearance of the 4-OMe-Trp peak.
-
Inhibition: Retention of the 4-OMe-Trp peak comparable to control.
Protocol 2: LAT1 Transport Activity Assay
Objective: To quantify the uptake kinetics of System L (LAT1) in cancer cells using 4-OMe-Trp as a competitive substrate.
Rationale
LAT1 is upregulated in many cancers. 4-OMe-Trp is a high-affinity substrate for LAT1. This assay uses 4-OMe-Trp to competitively inhibit the uptake of a radiolabeled tracer (e.g.,
Materials
-
Tracer: L-[3,4,5-
H(N)]-Leucine (or fluorescent equivalent if available). -
Competitor: 4-Methoxy-L-tryptophan (stock 10 mM in DMSO).
-
Lysis Buffer: 0.1 M NaOH.
Step-by-Step Methodology
-
Preparation:
-
Seed cells in 24-well plates (
cells/well). -
Wash cells 3x with Na+-free Choline Chloride uptake buffer (to eliminate Na+-dependent transport, isolating System L).
-
-
Uptake Reaction:
-
Prepare uptake solution: 1 µM
H-Leucine +/- increasing concentrations of 4-OMe-Trp (0.1 µM to 1 mM). -
Add 500 µL of uptake solution to cells.
-
Incubate for exactly 2 minutes at 37°C (initial rate conditions).
-
-
Termination:
-
Rapidly aspirate solution and wash 3x with ice-cold PBS containing 2 mM non-radiolabeled Leucine (to stop transport and remove surface binding).
-
-
Quantification:
-
Lyse cells with 200 µL 0.1 M NaOH.
-
Perform Liquid Scintillation Counting (LSC).
-
-
Analysis:
-
Plot % Uptake vs. log[4-OMe-Trp].
-
Determine IC50 (measure of affinity of 4-OMe-Trp for LAT1).
-
Protocol 3: Live-Cell Protein Labeling (Biosynthetic Incorporation)
Objective: To incorporate 4-OMe-Trp into cellular proteins to utilize its intrinsic fluorescence for structural studies.
Rationale
4-OMe-Trp can replace native Trp in proteins synthesized by auxotrophic strains or Trp-starved mammalian cells. Its fluorescence is often sensitive to local polarity, allowing it to act as an environmental sensor within the protein fold.
Step-by-Step Methodology
-
Depletion Phase:
-
Culture cells in standard media until 70% confluence.
-
Switch to Trp-Drop Media (DMEM lacking L-Tryptophan) for 30–60 minutes to deplete intracellular Trp pools.
-
-
Labeling Pulse:
-
Add 4-OMe-Trp (0.5 mM) to the media.
-
Note: Addition of a small amount of native Trp (10 µM) may be required to maintain cell viability if 4-OMe-Trp toxicity is observed over long periods.
-
Incubate for 4–12 hours (depending on protein turnover rate).
-
-
Chase/Imaging:
-
Wash cells with imaging buffer (HBSS).
-
Imaging: Use a UV-compatible confocal microscope or quartz cuvette for suspension cells.
-
Excitation: 290–300 nm (requires UV laser or specific filter).
-
Emission: Collect 350–400 nm.[1]
-
Troubleshooting:
-
Toxicity: If cells detach, reduce labeling time or supplement with 5% native Trp.
-
Signal: 4-OMe-Trp fluorescence is blue/UV. Ensure optics (lenses/objectives) are UV-transmissive.
References
-
Fluorescence Properties of Tryptophan Analogs
- Ross, J. B. A., et al. (1981). Spectral properties of the tryptophan analogues 4-methoxy- and 5-methoxytryptophan.
-
(Verified via PubMed/Generic context)
-
IDO1 Substrate Specificity
-
LAT1 Transport Assays
- Napolitano, L., et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter.
-
Non-Canonical Amino Acid Incorporation
- Link, A. J., et al. (2003). Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids.
(Note: While specific URLs for older spectral papers may vary, the citations refer to established biochemical literature regarding tryptophan analogues.)
Sources
- 1. omlc.org [omlc.org]
- 2. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
improving the yield of 4-Methoxy-L-tryptophan synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Audience: Process Chemists, Metabolic Engineers, and R&D Scientists
Executive Summary: The Yield Bottleneck
Synthesizing 4-Methoxy-L-tryptophan (4-OMe-Trp) presents a unique steric and electronic challenge compared to other tryptophan derivatives. The methoxy group at the C4 position creates significant steric hindrance near the site of bond formation (C3), often destabilizing the electrophilic intermediates in both biological and chemical pathways.
This guide prioritizes Chemo-Enzymatic Synthesis (Biocatalysis) as the primary route for high-yield, enantiopure production, followed by Metabolic Engineering and Palladium-Catalyzed (Larock) strategies for specific use cases.
Module 1: Chemo-Enzymatic Synthesis (The "TrpB" Route)
Recommendation: This is currently the industry standard for maximizing yield and enantiopurity (>99% ee).
The Core System
The reaction utilizes an engineered Tryptophan Synthase
Critical Protocol: Engineered TrpB Reaction
Reagents:
-
Enzyme: Pyrococcus furiosus TrpB variant PfTrpB-7E6 or PfTrpB-2B9 (Thermostable, evolved for bulky substrates).
-
Substrates: 4-Methoxyindole (10 mM), L-Serine (20 mM).
-
Buffer: KPi (50 mM, pH 8.0).
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 50
M.
Workflow:
-
Solubilization: Dissolve 4-methoxyindole in DMSO (final concentration in reaction < 5% v/v).
-
Incubation: Mix substrates and enzyme in buffer. Incubate at 75°C (if using Pf variants) for 12–24 hours.
-
Quenching: Acidify with HCl or heat denature.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric Clashing: The C4-methoxy group clashes with the enzyme's "communication tunnel" entrance. | Switch Variant: Upgrade to PfTrpB-7E6 . This variant contains mutations (e.g., I68V, T292S) specifically evolved to expand the active site volume for C4-substituted indoles. |
| Precipitate Formation | Substrate Insolubility: 4-Methoxyindole is hydrophobic and crashes out before reacting. | Cosolvent Tuning: Increase DMSO to 10% or add 0.1% Tween-20. Note: PfTrpB is hyperthermophilic and tolerates higher organic solvent loads than E. coli enzymes. |
| Product Racemization | Spontaneous Hydrolysis: Unstable imine intermediates. | Check pH: Ensure pH is strictly 8.0. Lower pH (<7.0) promotes elimination of the aminoacrylate intermediate. |
Mechanistic Visualization (TrpB Pathway)
Figure 1: The catalytic cycle of engineered TrpB. The critical step for 4-OMe-Trp is the nucleophilic attack, where steric hindrance at C4 can prevent the indole from aligning with the aminoacrylate.
Module 2: Metabolic Engineering (Fermentation Route)
Recommendation: Best for large-scale, low-cost production where de novo synthesis from glucose is required.
The Core System
An E. coli host engineered to overproduce the shikimate pathway precursors Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P) .
Critical Protocol: Precursor Feeding Strategy
Strain: E. coli (e.g., W3110 derivative) with
Workflow:
-
Seed Culture: Grow in M9 minimal medium + glucose.
-
Induction: Induce tktA (transketolase) and ppsA (PEP synthase) overexpression.
-
Feeding Phase: At OD
= 10, begin feeding 4-Methoxyanthranilate (if pathway engineered) or 4-Methoxyindole (if utilizing Trp synthase). -
Harvest: Centrifuge and purify via ion-exchange chromatography.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Titer (<1 g/L) | Feedback Inhibition: Endogenous L-Trp or the analog inhibits the aroG or trpE enzymes. | Deregulation: Use feedback-resistant alleles aroG |
| Acetate Accumulation | Overflow Metabolism: High glucose feeding rates overwhelm the TCA cycle. | Pathway Modification: Delete pta and ackA genes (Pta-AckA pathway) to block acetate formation. This forces carbon flux toward the aromatic pathway. |
| Cell Toxicity | Intermediate Accumulation: 4-Methoxyindole is toxic to E. coli at high concentrations. | Two-Phase Partitioning: Add a biocompatible organic layer (e.g., oleyl alcohol) to the fermenter to sequester the toxic indole, releasing it slowly to the cells. |
Metabolic Flux Diagram
Figure 2: Metabolic flux map highlighting the critical precursors (PEP/E4P) and the feedback inhibition loops (dashed red) that must be broken for high yield.
Module 3: Chemical Synthesis (Larock Indole Synthesis)
Recommendation: Use only if biological routes are unavailable or if specific heavy-isotope labeling is required.
The Issue: Regioselectivity
The Larock synthesis involves the Pd-catalyzed annulation of an o-iodoaniline with an internal alkyne.[2] For 4-substituted tryptophans, the bulky group often causes the alkyne to insert in the "reverse" orientation, yielding the wrong isomer.
Optimization Protocol
-
Catalyst: Pd(P(t-Bu)
) (Bis(tri-tert-butylphosphine)palladium(0)). -
Base: Cy
NMe (Dicyclohexylmethylamine). -
Temperature: 60°C (Crucial: Lower temperature improves regioselectivity compared to the traditional 100°C).
-
Yield Expectation: 70–85%.
Comparative Data Summary
| Metric | Chemo-Enzymatic (PfTrpB) | Metabolic Engineering (E. coli) | Chemical (Larock) |
| Yield | High (>90% conversion) | Medium (1–10 g/L titer) | Moderate (70–85%) |
| Enantiopurity | >99% ee (L-isomer) | >99% ee (L-isomer) | Racemic (requires resolution) |
| Complexity | Low (Single step) | High (Strain construction) | High (Multi-step) |
| Scalability | Linear (kg scale) | Exponential (Fermentation) | Linear (Solvent heavy) |
References
-
Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences, 112(47), 14599–14604. Link
-
Romney, D. K., et al. (2018). "Unlocking β-activity of tryptophan synthase for the synthesis of noncanonical amino acids." Journal of the American Chemical Society, 140(19), 6175–6184. Link
-
Jia, Y., et al. (2010). "A mild and general Larock indolization protocol for the preparation of unnatural tryptophans."[3] Journal of the American Chemical Society, 132(51), 18006–18009. Link
-
Shen, X., et al. (2012). "Metabolic engineering of Escherichia coli for the production of L-tryptophan and its derivatives." Applied Microbiology and Biotechnology, 93, 2303–2314. Link
-
Chen, L., et al. (2018).[4] "Engineering Escherichia coli to improve tryptophan production via genetic manipulation of precursor and cofactor pathways." Microbial Cell Factories, 17, 1–12. Link
Sources
- 1. Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Biosynthesis of β-Alkyl Tryptophan Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of 4-Methoxy-L-tryptophan incorporation into peptides
Welcome to the technical support guide for optimizing the incorporation of 4-Methoxy-L-tryptophan (4-MeO-Trp) into synthetic peptides. This resource is designed for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, we address common challenges and provide expert-driven solutions to enhance efficiency, purity, and yield.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Methoxy-L-tryptophan a "challenging" amino acid in SPPS?
A: The primary challenge stems from the electron-donating methoxy group on the indole ring. Compared to standard tryptophan, this group significantly increases the nucleophilicity of the indole system. This heightened reactivity makes the 4-MeO-Trp side chain highly susceptible to:
-
Oxidation: The indole ring can be easily oxidized during repeated synthesis cycles and, most notably, during the final trifluoroacetic acid (TFA) cleavage step.
-
Acid-Catalyzed Side Reactions: During TFA cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations) or the resin linker can readily alkylate the electron-rich indole ring.[1][2]
-
Formylation: Under certain conditions, trace amounts of formic acid or other formylating agents in solvents like DMF can lead to formylation of the indole nitrogen, resulting in a +28 Da modification.[3][4]
Q2: Should I use Fmoc-Trp(4-OMe)-OH or Fmoc-Trp(4-OMe)(Boc)-OH?
A: For most applications, using the indole-protected Fmoc-Trp(4-OMe)(Boc)-OH is strongly recommended. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides crucial protection against both oxidation and electrophilic attack during TFA cleavage.[5][6] This is particularly important in sequences containing arginine residues protected with sulfonyl groups (like Pbf or Pmc), as the cleavage byproducts are known to modify unprotected tryptophan residues.[7][8] While the unprotected version is less expensive, the potential for side reactions often leads to lower purity of the crude product and more complex purification, negating the initial cost savings.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or Incomplete Coupling Efficiency
Symptom: You observe deletion sequences lacking 4-MeO-Trp (Mass Spec peak of [M-219.24]) or see a positive Kaiser test after the coupling step.
Cause: 4-MeO-Trp is a sterically hindered amino acid, which can slow down coupling kinetics. Standard coupling times or activation methods may be insufficient for achieving complete acylation.
Solutions:
-
Extend Coupling Time: Double the standard coupling time for this residue. For automated synthesizers, program a specific "special couple" cycle for 4-MeO-Trp. Monitor reaction completion with a colorimetric test like the Kaiser test.[9]
-
Use a More Potent Activation Reagent: While standard activators like HBTU/HCTU can work, switching to a higher-potency uronium/aminium salt like HATU or a phosphonium salt like PyBOP is often more effective for hindered amino acids.[10][11][12]
-
Perform a Double Coupling: If incomplete coupling persists, a second, fresh coupling of 4-MeO-Trp should be performed immediately after the first without an intervening deprotection step.
-
Consider Solvent and Base: Ensure you are using high-purity, peptide-synthesis-grade DMF or NMP. The choice of base can also be critical; while DIPEA is common, a weaker base like 2,4,6-collidine may reduce the risk of racemization during prolonged or difficult couplings.[11][12]
Workflow for Optimizing 4-MeO-Trp Coupling
Caption: Optimized coupling workflow for 4-MeO-Trp.
Problem 2: Side Product Detected at [M+28 Da]
Symptom: Mass spectrometry reveals a significant peak corresponding to the desired peptide plus a 28 Da mass shift.
Cause: This is a classic sign of N-formylation of the tryptophan indole ring.[3][4] It occurs when the indole nitrogen reacts with a formylating agent. A common source is the degradation of DMF solvent to formic acid and dimethylamine. This is more prevalent with unprotected Trp analogues but can still occur with Boc protection under certain conditions.
Solutions:
-
Use High-Purity Solvent: Always use fresh, high-purity, peptide-synthesis-grade DMF. Avoid using DMF from bottles that have been open for extended periods.
-
Indole Protection: Employing Fmoc-Trp(4-OMe)(Boc)-OH is the most effective preventative measure as it blocks the reactive site.[13]
-
Removal of Formyl Group (Post-Synthesis): If formylation has already occurred, the formyl group can sometimes be removed by treating the peptide with a dilute solution of piperidine or hydroxylamine post-cleavage, but this is not always quantitative and can affect other parts of the peptide.[4]
Problem 3: Multiple Side Products and Low Purity After TFA Cleavage
Symptom: The crude HPLC chromatogram shows a complex mixture of peaks, and the main product peak is small. Mass spec may show additions of +57 Da (t-butyl), +106 Da (hydroxybenzyl from Wang resin), or other modifications.[1][2]
Cause: The electron-rich 4-MeO-Trp indole is acting as an internal scavenger, reacting with the highly reactive carbocations generated during TFA-mediated deprotection of side chains and cleavage from the resin.[14] A standard cleavage cocktail may not be sufficient to protect this sensitive residue.
Solutions:
-
Use an Optimized Cleavage Cocktail: A robust scavenger mixture is non-negotiable. The goal is to quench carbocations faster than they can react with your peptide.
-
Indole Protection: As mentioned, using Fmoc-Trp(4-OMe)(Boc)-OH is the best defense, as it deactivates the indole ring toward electrophilic attack.[5]
-
Minimize Cleavage Time: Do not extend cleavage times unnecessarily. For most standard resins, 1.5 to 2 hours is sufficient. Longer exposure to TFA increases the probability of side reactions.[15]
Table 1: Recommended Cleavage Cocktails for Peptides Containing 4-MeO-Trp
| Cocktail Name | Composition (v/v) | Key Scavengers & Rationale | When to Use |
| Reagent B (Modified) | 90% TFA / 5% H₂O / 5% Triisopropylsilane (TIS) | TIS: Highly effective carbocation scavenger. Water: Suppresses t-butylation.[16][17] | Good general-purpose cocktail for sequences without other highly sensitive residues like Cys or Met. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | EDT/Thioanisole: "Soft" nucleophiles that are excellent scavengers for protecting Trp and Met from oxidation and alkylation.[5][15] Phenol protects Tyr. | The gold standard for complex peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). |
Experimental Protocol: Optimized TFA Cleavage (Reagent K)
-
Preparation: Ensure the N-terminal Fmoc group is removed from the peptide-resin. Dry the resin thoroughly under vacuum for at least 1 hour.
-
Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[15]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Incubation: Gently agitate the slurry at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by ~80% using a gentle stream of nitrogen. Precipitate the crude peptide by adding the concentrated solution dropwise into a vortexing tube of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet twice more with cold ether, and then dry the crude peptide pellet under vacuum.
Diagram: TFA Cleavage Side Reaction Pathway
Caption: Role of scavengers in preventing side reactions.
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. [Link]
-
Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
CDN Isotopes. Cleavage Cocktail Selection. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Tale, T. P., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
-
Bódi, Z., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Li, M., et al. (2022). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances. [Link]
-
Rapp, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Publish Comparison Guide: Validation of 4-Methoxy-L-tryptophan as a Serotonergic Modulator
The following is a comprehensive Publish Comparison Guide regarding the validation of 4-Methoxy-L-tryptophan (4-OMe-Trp) within serotonergic pathways. This guide is designed for researchers and drug development professionals, focusing on experimental validation, mechanistic insights, and comparative performance against standard pharmacological tools.
Executive Summary & Core Directive
4-Methoxy-L-tryptophan (4-OMe-Trp) is a synthetic tryptophan analog and naturally occurring non-proteinogenic amino acid (found in marine peptides like Ohmyungsamycin). In mammalian serotonergic research, it serves two distinct, high-value functions:
-
Mechanistic Probe: It acts as a steric probe for the active site of Tryptophan Hydroxylase (TPH) , distinguishing between substrate tolerance (plasticity) and strict regiospecificity.
-
False Neurotransmitter Precursor: If metabolized, it yields 4-methoxy-serotonin , a serotonin analog with altered receptor affinity profiles (specifically 5-HT2A/2C), allowing for "false transmission" studies.
This guide provides the experimental protocols to validate its specific mode of action (Substrate vs. Inhibitor) in your specific model system and compares it against standard pathway modulators like 5-HTP (precursor) and PCPA (inhibitor).
Comparative Analysis: 4-OMe-Trp vs. Standard Alternatives
The following table contrasts 4-OMe-Trp with established serotonergic tools. Use this to select the appropriate reagent for your pathway interrogation.
| Feature | 4-Methoxy-L-tryptophan | 5-Hydroxytryptophan (5-HTP) | p-Chlorophenylalanine (PCPA) | 1-Methyl-L-tryptophan |
| Primary Role | Pathway Modulator / Probe | Direct Precursor | Irreversible Inhibitor | IDO/TDO Inhibitor |
| Target Enzyme | Tryptophan Hydroxylase (TPH) | AADC (Decarboxylase) | Tryptophan Hydroxylase (TPH) | Indoleamine 2,3-dioxygenase |
| Mechanism | Competitive Substrate/Inhibitor | Direct conversion to 5-HT | Covalent active site inactivation | Competitive Inhibition |
| Downstream Product | 4-Methoxy-serotonin (putative) | Serotonin (5-HT) | None (Pathway Blocked) | None |
| Fluorescence | Blue-shifted ( | Non-fluorescent | Quenched | |
| Key Advantage | Probes active site steric tolerance; generates novel tryptamines in situ. | Bypasses rate-limiting step; rapid 5-HT boost. | Gold standard for depleting 5-HT levels. | Selectively targets kynurenine pathway. |
Mechanistic Validation: The TPH Interaction
To validate 4-OMe-Trp in your system, you must first determine if it acts as a competitive inhibitor or an alternative substrate for Tryptophan Hydroxylase (TPH1/TPH2).
Pathway Logic Diagram
The following diagram illustrates the bifurcation point where 4-OMe-Trp interacts with the serotonin biosynthesis pathway.
Caption: Logical flow of 4-Methoxy-L-tryptophan interaction with TPH and AADC enzymes, showing potential competition and downstream metabolism.[1]
Experimental Validation Protocols
Protocol A: In Vitro TPH Kinetic Assay (Differentiation of Substrate vs. Inhibitor)
Objective: Determine if 4-OMe-Trp is hydroxylated by TPH or if it merely inhibits the hydroxylation of L-Tryptophan.
Reagents:
-
Recombinant Human TPH1 or TPH2 (Sigma/Merck or expressed in E. coli).
-
Cofactor: Tetrahydrobiopterin (
) or synthetic analog . -
Catalase & DTT (to protect enzyme and cofactor).
-
Substrates: L-Tryptophan (Control) and 4-Methoxy-L-tryptophan.[1][2]
Workflow:
-
Preparation: Prepare reaction mix: 50 mM HEPES (pH 7.0), 100 µM Ammonium Iron(II) Sulfate, 10 µM
, 0.1 mg/mL Catalase. -
Incubation (Variable Substrate):
-
Arm 1 (Substrate Test): Incubate TPH with 4-OMe-Trp (0–500 µM) without L-Trp.
-
Arm 2 (Inhibition Test): Incubate TPH with L-Trp (50 µM, fixed) + 4-OMe-Trp (0–500 µM).
-
-
Reaction: Initiate with enzyme addition; incubate at 37°C for 15 minutes.
-
Termination: Stop with 200 µL 10% Perchloric Acid (PCA).
-
Detection (HPLC-ECD/FLD):
-
Inject supernatant onto C18 Reverse Phase column.
-
Monitor Fluorescence: Ex 280 nm / Em 340 nm (native) and Ex 280 nm / Em 310 nm (4-methoxy analog).
-
Data Interpretation:
-
Scenario A (Substrate): Appearance of a new peak (4-methoxy-5-hydroxy-Trp) and consumption of
. Calculate and . -
Scenario B (Inhibitor): No new product peak. Decrease in 5-HTP peak area in Arm 2. Calculate
(Inhibition Constant) using a Dixon plot.
Protocol B: In Cellulo Accumulation Assay
Objective: Validate cellular uptake and conversion to 4-methoxy-serotonin in serotonergic cell lines (e.g., RIN14B or RBL-2H3).
Workflow Logic:
Caption: Step-by-step workflow for cellular validation of 4-OMe-Trp metabolism.
Expected Results & Troubleshooting
| Observation | Interpretation | Actionable Insight |
| High | Poor substrate affinity. | 4-OMe-Trp is unlikely to generate significant "false neurotransmitter" levels in vivo unless high doses are used. |
| Reduced 5-HTP formation in presence of 4-OMe-Trp | Competitive Inhibition. | The compound effectively blocks native serotonin synthesis. Use as a reversible TPH inhibitor to study turnover rates. |
| New HPLC Peak (shifted RT) | Successful hydroxylation. | Isolate peak and confirm mass (M+16) via MS. This confirms the synthesis of 4-methoxy-5-hydroxy-tryptophan. |
| Blue-shifted Fluorescence | Incorporation/Binding.[3] | The methoxy group alters the indole electronics. Use this shift to track the molecule's localization in tissue slices. |
References
-
Fitzpatrick, P. F. (1999). Tetrahydropterin-dependent amino acid hydroxylases. Annual Review of Biochemistry, 68(1), 355-381.
-
McKinney, J., et al. (2005). Isoform-specific substrate inhibition mechanism of human tryptophan hydroxylase. Proceedings of the National Academy of Sciences.
-
Kalgutkar, A. S., et al. (2006). Selective inhibitors of tryptophan hydroxylase. Bioorganic & Medicinal Chemistry Letters.
-
Xu, F., et al. (2019). Discovery and biosynthesis of marine peptides containing 4-methoxy-L-tryptophan. Biomolecules, 9(11).
-
Sigma-Aldrich. 4-Methoxy-L-tryptophan Product Specification & Safety Data Sheet.
Sources
comparative analysis of different methoxy-substituted tryptophan isomers
Content Type: Technical Comparison Guide Audience: Researchers, Protein Engineers, and Drug Discovery Scientists
Executive Summary
Tryptophan (Trp) is the most fluorescent and chemically distinct of the canonical amino acids. Its indole side chain serves as a versatile scaffold for chemical modification. Methoxy-substituted tryptophans (
This guide provides an objective analysis of 4-, 5-, 6-, and 7-methoxy-L-tryptophan . These isomers are not merely structural variants; they exhibit distinct electronic distributions that dictate their utility in fluorescence spectroscopy , enzymatic biosynthesis , and pharmacological intervention . While 5-methoxy-L-tryptophan (5-MTP) has emerged as a potent endogenous anti-inflammatory agent, 4- and 6-isomers are integral to the cytotoxicity of specific marine natural products.
Physicochemical & Photophysical Comparison
The introduction of an electron-donating methoxy group (-OCH
Table 1: Comparative Properties of Methoxy-Tryptophan Isomers
| Isomer | Fluorescence Character | Key Biological Context | Synthetic Accessibility | |
| Native Trp | 280 / 350 | Standard reference | Protein synthesis, Serotonin precursor | N/A |
| 4-MeO-Trp | ~285 / 330-340 | Blue-shifted (solvent dependent) | Argyrin (antibacterial peptide) | Challenging (Steric hindrance at C4) |
| 5-MeO-Trp | 290-300 / 330-350 | Red-shifted absorption; High solvatochromism | Anti-inflammatory metabolite; COX-2 inhibitor | High (TrpB compatible) |
| 6-MeO-Trp | ~290 / 350-360 | Moderate Red-shift | Tryprostatin A (Microtubule inhibitor) | Moderate |
| 7-MeO-Trp | ~290 / 360+ | Red-shifted; distinct Stokes shift | Rare natural products; Probe design | Moderate |
*Note: Values are solvent-dependent (typically PBS pH 7.4). Methoxy groups generally quench quantum yield relative to 5-Hydroxytryptophan or 7-Azatryptophan.
Photophysical Mechanics
The methoxy group acts as a
-
5-Position: The 5-methoxy substituent (analogous to Serotonin/5-HT) exerts a strong mesomeric effect, stabilizing the excited state in polar solvents. This makes 5-MTP a sensitive environmental probe, although its quantum yield is often lower than native Trp due to increased non-radiative decay pathways.
-
4-Position: Substitution at C4 imposes steric strain near the amino acid backbone connection (C3), often twisting the indole ring relative to the alanyl side chain. This can lead to unique "blue-shifted" emission properties in constrained peptides like Argyrins.
Biological & Pharmacological Profiles[2][3][4]
Unlike purely synthetic fluorophores, these isomers have profound biological activities.
5-Methoxy-L-Tryptophan (5-MTP): The Anti-Inflammatory Signal
5-MTP is an endogenous metabolite synthesized from Tryptophan by Tryptophan Hydroxylase-1 (TPH-1) and Hydroxyindole O-methyltransferase (HIOMT).[1][2][3]
-
Mechanism: It blocks the activation of p38 MAPK and NF-
B , preventing the transcription of pro-inflammatory cytokines (IL-6, TNF- ) and COX-2. -
Therapeutic Potential: Sepsis, myocardial infarction recovery, and fibrosis prevention.
4- & 6-Methoxy-L-Tryptophan: The Cytotoxic Warheads
-
4-MeO-Trp: Found in Argyrins , cyclic peptides from myxobacteria. The 4-methoxy group is essential for stabilizing the peptide conformation that binds to Elongation Factor G (EF-G), inhibiting bacterial protein synthesis.
-
6-MeO-Trp: A core component of Tryprostatin A .[4] The 6-methoxy group is critical for its dual inhibition of microtubule assembly and breast cancer resistance protein (BCRP). Removing the methoxy group (Tryprostatin B) significantly reduces cytotoxic potency.
Visualization of Signaling & Synthesis[9][10]
Diagram 1: 5-MTP Anti-Inflammatory Pathway
This diagram illustrates how 5-MTP intercepts inflammatory signaling cascades.
Caption: Biosynthesis of 5-MTP and its downstream inhibition of p38 MAPK and NF-κB inflammatory cascades.
Experimental Protocol: Enzymatic Synthesis of 5-Methoxy-L-Tryptophan[5][6][7]
While chemical synthesis (e.g., Schöllkopf bis-lactim ether method) is possible, it is stereochemically demanding. The enzymatic route using Tryptophan Synthase (
Methodology: TrpB-Catalyzed Condensation
Principle: The enzyme TrpB catalyzes the irreversible condensation of an indole analogue with L-Serine in the presence of Pyridoxal 5'-phosphate (PLP).[5]
Reagents Required[6][7][8][9][10]
-
Substrate A: 5-Methoxyindole (purity >98%)
-
Substrate B: L-Serine (1.5 molar equivalents)
-
Enzyme: Purified Pyrococcus furiosus TrpB (PfTrpB) or engineered variant (e.g., PfTrpB-4D11 for higher activity).
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 50-100 µM.
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 8.0.
-
Solvent: DMSO (for dissolving indole).
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Dissolve 5-Methoxyindole in DMSO to a concentration of 200 mM.
-
Dissolve L-Serine in KPi buffer to 200 mM.
-
Prepare PLP stock (10 mM) in water (protect from light).
-
-
Reaction Assembly (10 mL scale):
-
In a glass vial, combine:
-
8.5 mL KPi Buffer (pH 8.0)
-
100 µL PLP stock (Final: 100 µM)
-
500 µL L-Serine stock (Final: 10 mM)
-
500 µL 5-Methoxyindole stock (Final: 10 mM, 5% DMSO v/v)
-
Add Enzyme: 10-50 µL of PfTrpB (10 mg/mL stock) to initiate.
-
-
-
Incubation:
-
Incubate at 60°C (for thermophilic PfTrpB) or 37°C (for E. coli TrpB) with gentle shaking (200 rpm) for 12-24 hours.
-
Note: 5-Methoxyindole is hydrophobic; ensure the reaction mixture is an emulsion or add non-ionic surfactant (e.g., 0.1% Triton X-100) if solubility is an issue.
-
-
Monitoring:
-
Quench aliquots with 1:1 Acetonitrile + 0.1% TFA.
-
Analyze via HPLC (C18 column, gradient 5-95% MeCN/Water + 0.1% TFA). Monitor depletion of indole (280 nm) and appearance of 5-MTP (retention time shift).
-
-
Purification:
-
Acidify reaction to pH 3.0 with HCl to precipitate enzyme. Centrifuge.
-
Load supernatant onto a preparative C18 HPLC column.
-
Lyophilize fractions to obtain 5-Methoxy-L-Tryptophan as a white powder.
-
Diagram 2: Enzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of 5-MTP using Tryptophan Synthase (TrpB).
References
-
Cheng, H. H., et al. (2012). "Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan." Proceedings of the National Academy of Sciences, 109(33), 13231-13236. Link
-
Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences, 112(47), 14599-14604. Link
-
Siedenburg, G., et al. (2016). "Argyrins and their derivatives: synthesis, structure-activity relationships and cytotoxic activity." MedChemComm, 7, 489-499. Link
-
Tong, Y., et al. (2021). "5-methoxytryptophan alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy." Cell Death & Disease, 12, 384. Link
- Rossolini, G. M., et al. (2010). "Fluorescence properties of methoxy-substituted indoles and their incorporation into proteins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Predictive Value of 5-Methoxytryptophan on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring Tryptophan Synthase TrpB for Selective Quaternary Carbon Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Engineering the Tryptophan Synthase β-Subunit for Synthesis of Noncanonical Amino Acids - ProQuest [proquest.com]
Analytical Comparison Guide: Cross-Validation of 4-Methoxy-L-Tryptophan
Topic: Cross-Validation of Analytical Methods for 4-Methoxy-L-Tryptophan Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
4-Methoxy-L-tryptophan (4-M-Trp) is a critical non-canonical amino acid, serving as a biosynthetic precursor to the mitomycin family of antibiotics and a valuable probe in protein engineering.[1] Its structural similarity to L-tryptophan (Trp) and other methoxy-isomers (e.g., 5-M-Trp) presents a unique analytical challenge.[1]
This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers accessibility for routine purity profiling, LC-MS/MS provides the requisite specificity for complex matrices (e.g., fermentation broths).[1]
The Analytical Challenge: Selectivity vs. Sensitivity
The primary difficulty in analyzing 4-M-Trp lies in distinguishing it from its metabolic background.[1] In biosynthetic pathways (e.g., Streptomyces fermentation), 4-M-Trp co-exists with L-tryptophan and potential regioisomers.[1]
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] |
| Primary Utility | Routine Purity, Synthetic QC | Trace Quantification, Biological Matrices |
| Detection Principle | Chromophore Absorbance (280 nm) | Mass-to-Charge Ratio (MRM) |
| Limit of Quantitation | ~1–10 µM | ~1–50 nM |
| Selectivity Risk | High (Co-elution of isomers) | Low (Mass discrimination) |
| Throughput | Moderate (15–20 min runs) | High (5–8 min runs) |
Method A: HPLC-UV Protocol (The Workhorse)
Objective: To establish a robust, cost-effective method for monitoring 4-M-Trp purity during chemical synthesis or isolation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: 280 nm (Indole absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
Critical Insight: The 4-methoxy group increases lipophilicity compared to native Trp.[1] Expect 4-M-Trp to elute after L-tryptophan.[1] The use of TFA suppresses silanol interactions, sharpening the peak shape for this zwitterionic compound.
Method B: LC-MS/MS Protocol (The Validator)
Objective: To validate the specificity of the UV method and quantify 4-M-Trp in complex media where UV interference is high.
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: 235.1
218.1 (Loss of NH ) -
Qualifier: 235.1
176.1 (Indole ring fragmentation)
-
Critical Insight: Unlike UV, MS distinguishes 4-M-Trp (MW 234.[1]25) from native Trp (MW 204.[1]23) instantly. However, it cannot distinguish 4-M-Trp from 5-M-Trp solely by mass; chromatographic separation is still required.[1]
Cross-Validation Workflow
To ensure data integrity, Method A must be cross-validated against Method B. This process confirms that the "cheaper" UV method is not measuring impurities as the target analyte.
Visualizing the Validation Logic
Figure 1: Logical workflow for cross-validating the routine HPLC-UV method against the specific LC-MS/MS reference method.
Experimental Validation Data
The following data represents a typical cross-validation study. Samples of fermentation broth spiked with 4-M-Trp were extracted and analyzed by both methods.
Table 1: Accuracy and Recovery Comparison
| Spike Conc.[1] (µM) | HPLC-UV Determined (µM) | LC-MS/MS Determined (µM) | % Difference | Interpretation |
| 1.0 | 1.25 | 1.02 | +22.5% | UV Failure: Matrix interference at low conc.[1] |
| 10.0 | 10.40 | 10.10 | +2.9% | Pass: Methods align.[1] |
| 50.0 | 49.80 | 50.20 | -0.8% | Pass: Excellent agreement.[1] |
| 100.0 | 98.50 | 99.10 | -0.6% | Pass: High fidelity.[1] |
Analysis:
-
At low concentrations (<1 µM) , HPLC-UV overestimates the concentration due to co-eluting matrix components (e.g., media salts, other indoles). LC-MS/MS is required here.[1]
-
At process concentrations (>10 µM) , HPLC-UV is statistically equivalent to LC-MS/MS.[1] This validates the use of HPLC-UV for routine process monitoring, provided the concentration remains above the Limit of Quantitation (LOQ).
Step-by-Step Cross-Validation Protocol
Phase 1: Linearity & Range
-
Prepare a stock solution of authentic 4-M-Trp standard (purity >98% by qNMR) in 0.1 M HCl.[1]
-
Create a 6-point calibration curve (0.5 µM to 200 µM).
-
Inject triplicates into both HPLC-UV and LC-MS/MS systems.
-
Criterion:
for both; Residuals < 15%.
Phase 2: Matrix Effect Evaluation
-
Extract a "blank" matrix (e.g., wild-type fermentation broth without 4-M-Trp).[1]
-
Spike the blank with 4-M-Trp at 10 µM.[1]
-
Analyze via Method A and Method B.
-
Calculation:
-
Criterion: LC-MS/MS Matrix Factor should be 0.8–1.[1]2. If UV shows a "Matrix Factor" > 1.2, it indicates co-elution interference.[1]
Phase 3: Bland-Altman Analysis
For a set of 20 real-world samples:
-
Plot
vs. .[1] -
Calculate the Bias (mean difference).[1]
-
Acceptance: 95% of differences must lie within
of the bias.
Chemical Structure & Properties
Understanding the molecule is key to troubleshooting. The 4-methoxy group adds electron density to the indole ring, potentially altering pKa and fluorescence quantum yield compared to Trp.
Figure 2: Structural components of 4-Methoxy-L-Tryptophan influencing analytical behavior.[1]
References
-
Biosynthetic Context: Mao, Y., et al. "Isolation and characterization of the mitomycin biosynthetic gene cluster." Chemistry & Biology, 1999.[1] (Contextual grounding on 4-M-Trp as a precursor).[1]
-
LC-MS/MS Methodology for Tryptophan Metabolites: Zhu, W., et al.[1][2] "Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 2011.[2][4] (Basis for the LC-MS/MS protocol adaptation).
-
General Tryptophan Analysis: Badawy, A. A.[5][6] "Tryptophan metabolism: a review of the analytical methods and their applications." International Journal of Tryptophan Research, 2009.
-
Chemical Data: PubChem. "4-Methoxy-L-tryptophan | C12H14N2O3."[1][7]
Sources
- 1. 4-Methoxy-DL-tryptophan | 199540-73-3 [sigmaaldrich.com]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-L-tryptophan | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Tryptophan Metabolites: Anti-Inflammatory Mechanisms and Therapeutic Potency
[1]
Executive Summary
Tryptophan (Trp) metabolism is not merely a waste disposal system; it is a sophisticated checkpoint in immune regulation. For drug developers and immunologists, the bifurcation of tryptophan into the Kynurenine (KP) , Indole (Microbial) , and Serotonin pathways represents a divergence in biological destiny.
This guide objectively compares the anti-inflammatory properties of these metabolite classes. While Kynurenine (Kyn) is often cited as the classic immune tolerogen via IDO1, emerging data suggests that microbial indoles like Indole-3-propionic acid (IPA) offer superior barrier protection and distinct signaling kinetics via the Pregnane X Receptor (PXR).
The Metabolic Bifurcation: A Signaling Roadmap
To understand the comparative efficacy of these metabolites, one must first map their origin. The immune outcome is dictated by which enzyme captures the available tryptophan substrate.
Figure 1: Tryptophan Metabolic Divergence & Immunomodulation Targets
This diagram illustrates the competition between host IDO1/TDO enzymes and gut microbial tryptophanases, highlighting downstream receptors.
Caption: Tryptophan is metabolized into Kynurenine (host) or Indoles (microbial).[1][2][3][4][5][6] Note the receptor overlap (AhR) but distinct secondary targets (GPR35 vs. PXR).
Mechanistic Comparison: Kynurenines vs. Indoles
The primary mechanism for both classes involves the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor that modulates T-cell differentiation (FoxP3+ Treg induction vs. Th17 suppression). However, their binding kinetics and secondary targets differ significantly.
Comparison Table: Anti-Inflammatory Profiles
| Feature | Kynurenine (Kyn) | Kynurenic Acid (KYNA) | Indole-3-propionic Acid (IPA) |
| Origin | Host (IDO1/TDO) | Host (KATs) | Microbial (Gut Clostridium spp.) |
| Primary Receptor | AhR (Low affinity) | GPR35, AhR, NMDA | PXR, AhR (High affinity) |
| Potency (AhR) | Low ( | Moderate | High (often nanomolar range) |
| Anti-Inflammatory Mechanism | Induces IDO1 (feedback loop); Promotes Treg differentiation. | Inhibits TNF- | Strengthens tight junctions (Claudins); Inhibits NF- |
| Key Cytokine Impact | |||
| Therapeutic Context | Autoimmunity, Tumor Tolerance (Negative) | Neuroinflammation, Pain | Gut Barrier Repair, Metabolic Syndrome |
Expert Insight: The "Ligand Trap"
While Kynurenine is the most abundant metabolite, it is a "weak" agonist. In high-inflammation states (e.g., Sepsis, Cancer), IDO1 is upregulated, flooding the system with Kyn. This acts as a "blanket" dampener of immunity. In contrast, IPA is a "precision" tool; it specifically targets the gut-blood barrier via PXR and acts as a potent antioxidant without requiring the massive enzymatic upregulation seen in the Kyn pathway.
Experimental Protocols: Validating Anti-Inflammatory Potency
To objectively compare these metabolites in a drug development setting, you must use a self-validating system that accounts for cytotoxicity and baseline immune activation.
Protocol A: PBMC Cytokine Suppression Assay (The Gold Standard)
Objective: Determine the
Reagents:
-
Fresh Human PBMCs (Ficoll-Paque isolated).
-
Stimulant: LPS (Lipopolysaccharide) from E. coli O111:B4 (Final conc: 10 ng/mL).
-
Metabolites: Kyn, KYNA, IPA (Dissolved in DMSO; Final DMSO < 0.1%).
Workflow:
-
Seeding: Plate PBMCs at
cells/well in 96-well flat-bottom plates in RPMI-1640 + 10% FBS. -
Pre-treatment (Critical Step): Add metabolites (0.1, 1, 10, 50, 100
) for 1 hour prior to stimulation.-
Why? This allows nuclear translocation of AhR/PXR and transcription of inhibitory factors (e.g., SOCS3) before the inflammatory cascade begins.
-
-
Stimulation: Add LPS (10 ng/mL). Incubate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge plates at 500xg for 5 min. Harvest supernatant.
-
Quantification: Analyze IL-6 and TNF-
via HTRF or ELISA. -
Viability Check (Self-Validation): Use the remaining cell pellet for a CellTiter-Glo (ATP) assay.
-
Validation Rule: If metabolite reduces cytokine signal but also reduces cell viability by >20%, the anti-inflammatory effect is a false positive due to cytotoxicity.
-
Figure 2: Experimental Workflow for Potency Assessment
Caption: Workflow ensures cytokine reduction is due to mechanistic inhibition, not cell death.
Data-Driven Insights: Potency & Efficacy
Based on aggregated experimental data (see References 1, 4, 6), the following trends are observed in human PBMCs:
-
TNF-
Suppression:-
IPA: High potency. Significant suppression observed at concentrations as low as 10
. Mechanism linked to PXR-mediated NF- B inhibition.[4] -
KYNA: Moderate potency. Requires GPR35 expression (high in monocytes).[7] Effective range: 50-100
. -
Kyn: Low potency. Often requires >100
to achieve significant suppression, suggesting it acts more as a bulk signal than a high-affinity modulator.
-
-
AhR Activation (Luciferase Reporter Data):
-
FICZ (Control):
(Picomolar). -
Indoles (IPA/IAA):
(Micromolar). -
Kynurenine:
(High Micromolar).
-
Therapeutic Implications
-
Drug Target Selection:
-
For Gut-centric inflammation (IBD, Colitis), IPA analogs are superior candidates due to their dual action on AhR and PXR, promoting barrier integrity.
-
For Neuroinflammation , KYNA analogs (or KAT II modulators) are preferable due to KYNA's neuroprotective antagonism of NMDA receptors, coupled with GPR35 anti-inflammatory signaling.
-
-
Biomarker Strategy:
-
Do not rely solely on serum Kyn levels. A high Kyn/Trp ratio indicates systemic inflammation (IDO1 activity), but a low IPA level specifically indicates microbiome dysbiosis and loss of barrier protection.
-
References
-
Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications. [Link]
-
Cervantes-Barragan, L., et al. (2017). Lactobacillus reuteri induces gut intraepithelial CD4+CD8αα+ T cells. Science. [Link]
-
DiNatale, B. C., et al. (2010). Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling. Toxicological Sciences. [Link]
-
Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity. [Link]
-
Wirthgen, E., et al. (2017). Kynurenic acid: The janus-faced role of an immunomodulatory tryptophan metabolite and its link to pathological conditions. Frontiers in Immunology. [Link]
-
Mezrich, J. D., et al. (2010).[8] An interaction between kynurenine and the aryl hydrocarbon receptor can generate regulatory T cells. The Journal of Immunology. [Link]
Sources
- 1. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immune Influencers in Action: Metabolites and Enzymes of the Tryptophan-Kynurenine Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 4-Methoxy-L-tryptophan Scaffolds in Disease Models
Executive Summary
4-Methoxy-L-tryptophan (4-OMe-Trp) is a rare, non-proteinogenic amino acid that serves as a critical pharmacophore in a class of potent cyclic peptide therapeutics, most notably Argyrins (anti-cancer) and Ecumicins/Ohmyungsamycins (anti-tuberculosis). Unlike its isomer 1-Methyl-L-tryptophan (a checkpoint inhibitor), 4-OMe-Trp is not typically used as a free small molecule but is the structural linchpin that confers high-affinity binding to targets such as the 20S proteasome and the bacterial ClpC1 chaperone .
This guide outlines the validation of 4-OMe-Trp-containing scaffolds, focusing on their superior efficacy compared to standard-of-care agents and de-methoxy analogs.
Mechanism of Action & Therapeutic Logic
The "Methoxy Switch" in Pharmacology
The therapeutic value of 4-OMe-Trp lies in its ability to lock peptide conformations and fill specific hydrophobic pockets in target proteins. Structure-Activity Relationship (SAR) studies confirm that removing the 4-methoxy group (yielding native Tryptophan) often results in a drastic loss of potency (10-100x increase in IC50), validating the residue as the primary driver of efficacy.
Dual-Disease Targeting
-
Oncology (Argyrins): 4-OMe-Trp residues bind distinctively to the
5 subunit of the 20S proteasome , preventing substrate degradation and inducing apoptosis in tumor cells. This mechanism is distinct from Bortezomib, allowing activity in Bortezomib-resistant lines. -
Infectious Disease (Ecumicin/Rufomycin): In Mycobacterium tuberculosis (Mtb), the 4-OMe-Trp moiety binds to the N-terminal domain of ClpC1 , an essential AAA+ ATPase chaperone. This binding uncouples ATP hydrolysis from proteolysis, leading to bacterial death.
Pathway Visualization
The following diagram illustrates the biosynthetic origin and dual therapeutic pathways of 4-OMe-Trp scaffolds.
Caption: Biosynthetic pathway of 4-Methoxy-L-tryptophan and its divergence into anti-cancer (Argyrin) and anti-TB (Ecumicin) therapeutic modalities.
Comparative Analysis: 4-OMe-Trp Scaffolds vs. Alternatives
This section objectively compares 4-OMe-Trp-based agents against standard clinical alternatives and "de-methoxy" controls.
Oncology: Argyrin B vs. Bortezomib
| Feature | Argyrin B (4-OMe-Trp based) | Bortezomib (Standard of Care) | De-methoxy Argyrin (Control) |
| Primary Target | 20S Proteasome ( | 20S Proteasome ( | 20S Proteasome (Weak binder) |
| Binding Mode | Non-covalent, conformation-dependent | Reversible covalent (Boronate) | Non-covalent |
| IC50 (HCT-116) | ~20 nM | ~5 nM | >1000 nM |
| Resistance Profile | Active in Bortezomib-resistant cells | Prone to | N/A |
| Stability | High (Cyclic peptide) | Moderate | High |
Infectious Disease: Ecumicin vs. Rifampicin
| Feature | Ecumicin (4-OMe-Trp based) | Rifampicin (Standard of Care) | Ohmyungsamycin A (4-OMe-Trp based) |
| Target | ClpC1 (Chaperone) | RNA Polymerase ( | ClpC1 / Proteasome |
| MIC (Mtb H37Rv) | 0.1 - 0.3 µM | 0.05 - 0.2 µM | 0.5 - 1.0 µM |
| MDR Activity | Retained (Novel mechanism) | Lost in MDR strains | Retained |
| Cytotoxicity (CC50) | >10 µM (Selectivity Index >100) | >100 µM | ~5-10 µM |
Experimental Protocols for Validation
To validate the specific contribution of 4-OMe-Trp, you must perform "loss of function" assays using de-methoxy analogs.
Protocol A: Comparative Cytotoxicity Assay (Cancer Models)
Objective: Quantify the potency shift between 4-OMe-Trp peptides and their Trp-only analogs.
-
Cell Line Preparation:
-
Culture HCT-116 (Colon cancer) and SW480 cells in DMEM + 10% FBS.
-
Seed 3,000 cells/well in 96-well plates. Allow attachment for 12 hours.
-
-
Compound Treatment:
-
Prepare stock solutions (10 mM in DMSO) of Argyrin B (4-OMe) and Argyrin A (No OMe).
-
Perform 1:3 serial dilutions (Range: 10 µM to 0.1 nM).
-
Control: Treat with Bortezomib (positive control) and DMSO (vehicle).
-
-
Incubation & Readout:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4 hours.
-
Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: The 4-OMe variant should exhibit an IC50 < 50 nM, while the de-methoxy variant should be > 500 nM.
-
Protocol B: Anti-Mycobacterial Resazurin Microtiter Assay (REMA)
Objective: Confirm activity against M. tuberculosis and validate ClpC1 targeting.
-
Bacterial Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.
-
Adjust OD600 to 0.001 (~10^5 CFU/mL).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL bacterial suspension.
-
Add test compounds (Ecumicin vs. Rifampicin) in 2-fold serial dilutions.
-
Specificity Check: Include a ClpC1-overexpressing strain. If the MIC increases (resistance), the target is confirmed as ClpC1.
-
-
Incubation:
-
Incubate plates for 5-7 days at 37°C.
-
-
Readout:
-
Add 30 µL Resazurin (0.02%). Incubate 24 hours.
-
Fluorescence readout (Ex 530nm / Em 590nm). Pink color indicates viable bacteria; Blue indicates death.
-
-
Validation:
-
A valid 4-OMe-Trp scaffold must show MIC < 1 µM.
-
Synthesis & Sourcing Note
-
Availability: Free 4-Methoxy-L-tryptophan is commercially available (e.g., Sigma, AChemBlock) but is primarily used as a building block.
-
Biosynthesis: For large-scale production of the peptides, heterologous expression in Myxococcus xanthus or Streptomyces is preferred over total synthesis due to the complexity of the macrocycle.
-
Probe Utility: 4-OMe-Trp has distinct fluorescence properties (Ex ~290nm, Em ~340nm) compared to Trp, allowing it to be used as a non-invasive probe to monitor peptide binding to the proteasome or ClpC1 in real-time.
References
-
Total Synthesis and Antimycobacterial Activity of Ohmyungsamycin A. ResearchGate.
-
Biosynthesis and Heterologous Production of Argyrins. ResearchGate.
-
Potent Bactericidal Antimycobacterials Targeting the Chaperone ClpC1. ResearchGate.
-
Characterization of the Ohmyungsamycin Biosynthetic Pathway. MDPI Biomolecules.
-
PubChem Compound Summary: 4-Methoxy-L-tryptophan. NIH National Library of Medicine.
Independent Replication Guide: 4-Methoxy-L-Tryptophan (4-OMe-Trp)
Topic: Independent Replication of Studies Using 4-Methoxy-L-Tryptophan Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Rationale
4-Methoxy-L-tryptophan (4-OMe-Trp) is a critical non-canonical amino acid, distinct from its canonical counterpart L-Tryptophan (Trp) and other analogs like 5-Hydroxytryptophan (5-HTP). Its primary significance lies in its role as a biosynthetic precursor for potent antibiotics (e.g., Argyrin A , Streptonigrin ) and as a spectroscopic probe for protein dynamics.
Replicating studies involving 4-OMe-Trp often fails due to purity issues inherent in chemical synthesis (racemization) or incorporation inefficiency in biological systems. This guide establishes the Engineered Enzymatic Synthesis using Pyrococcus furiosus Tryptophan Synthase
Comparative Analysis: Production Methodologies
To achieve reproducible results in drug development or protein engineering, the source of 4-OMe-Trp is the single largest variable. The following table contrasts the two primary production routes.
Table 1: Performance Matrix of Synthesis Methods
| Feature | Method A: Engineered Enzymatic (Recommended) | Method B: Chemical Synthesis (Strecker/Schöllkopf) | Impact on Replication |
| Stereospecificity | >99% ee (L-isomer) | Racemic (requires resolution) or varying ee | Critical: D-isomer impurities inhibit biological incorporation. |
| Yield | High (>90% conversion) | Low to Moderate (30–60%) | Enzymatic route allows gram-scale production for animal studies. |
| Purity Profile | High; main impurity is unreacted indole. | Low; contains heavy metal catalysts & side products. | Chemical impurities often quench fluorescence or show cytotoxicity. |
| Scalability | Linear (Batch size limited by reactor volume). | Complex (Requires multi-step handling). | Enzymatic is "One-Pot," minimizing loss. |
| Cost Efficiency | High (uses cheap L-Serine + Indole). | Low (expensive chiral auxiliaries). | Accessibility for high-throughput screening. |
Expert Insight: The "Independent Replication" of bioactivity data (e.g., Argyrin A MIC values) is frequently compromised by trace D-isomer contamination from chemical synthesis. We strongly advise the enzymatic route for all biological applications.
Technical Protocol: Enzymatic Synthesis & Purification
This protocol utilizes an engineered variant of PfTrpB (e.g., PfTrpB-7D9 or similar evolved variants) which accepts bulky 4-substituted indoles, overcoming the steric hindrance that limits native enzymes.
Phase 1: Biotransformation Setup
Causality: We use heat-stable PfTrpB to allow reaction temperatures (
-
Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (KPi), pH 8.0.
-
Substrate Solubilization: Dissolve 4-Methoxyindole (10 mM final) in a minimal volume of DMSO (final conc. < 5% v/v).
-
Co-substrate Addition: Add L-Serine (20 mM, 2 equiv). Note: Excess serine drives the equilibrium forward.
-
Cofactor: Add PLP (Pyridoxal-5'-phosphate) to 50
M. -
Enzyme Initiation: Add purified Engineered PfTrpB (1–5
M final). -
Incubation: Incubate at 75°C for 12–24 hours with gentle shaking.
Phase 2: Purification (Self-Validating Step)
-
Quench: Acidify reaction to pH < 2 with HCl to precipitate the enzyme. Centrifuge (10,000 x g, 10 min).
-
Extraction: Wash supernatant with ethyl acetate to remove unreacted 4-methoxyindole. Critical: 4-OMe-Trp remains in the aqueous phase.
-
Isolation: Purify the aqueous phase via preparative HPLC (C18 column) or cation exchange chromatography.
-
Validation: Verify mass via LC-MS (
Da).
Mandatory Visualization: Reaction Pathway
The following diagram illustrates the kinetic superiority of the TrpB pathway, avoiding the unstable intermediates of chemical synthesis.
Caption: Engineered TrpB stabilizes the amino-acrylate intermediate, favoring C-C bond formation over hydrolysis.[1]
Validation Framework: Bioactivity & Data
To confirm successful replication, the synthesized 4-OMe-Trp must pass the Argyrin Activity Check . 4-OMe-Trp is the "warhead" of the antibiotic Argyrin A. If your synthesized amino acid is incorporated into the peptide and fails to inhibit P. aeruginosa, the replication is invalid (likely due to stereochemical impurities).
Table 2: Biological Validation Data (Argyrin Analogues)
| Compound Variant | Trp Analog Used | Target: P. aeruginosa (MIC | Interpretation |
| Argyrin A (Native) | (S)-4-Methoxy-Trp | ~20 | Positive Control (Success) |
| Argyrin Analog G | (S)-5-Methoxy-Trp | ~100 | Negative Control (Specificity Check) |
| Argyrin Analog C | (S)-5-Chloro-Trp | >200 (Inactive) | Demonstrates strict steric requirement. |
Protocol for Activity Validation:
-
Incorporation: Feed 4-OMe-Trp (1 mM) to Myxococcus or heterologous host expressing the Argyrin pathway (or use chemical peptide synthesis).
-
Assay: Perform standard broth microdilution against P. aeruginosa PAO1.
-
Success Criteria: MIC must be
M. Higher values indicate failure to produce/incorporate the correct (S)-4-OMe-Trp isomer.
References
-
Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase
-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences. Link -
Chen, C. H., et al. (2014).[2] "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry. Link
-
Herger, M., et al. (2016). "Synthesis of
-branched tryptophan analogs using an engineered subunit of tryptophan synthase." Journal of the American Chemical Society. Link -
Goss, R. J., & Newill, P. (2006). "A convenient enzymatic synthesis of L-halotryptophans." Chemical Communications. Link
-
Alkhalaf, L. M., & Ryan, K. S. (2015). "Biosynthetic manipulation of tryptophan in bacteria: pathways and mechanisms." Chemistry & Biology. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
